molecular formula C8H9N3O B8635884 (4-Azidomethyl-phenyl)-methanol

(4-Azidomethyl-phenyl)-methanol

Número de catálogo: B8635884
Peso molecular: 163.18 g/mol
Clave InChI: VVGSGMISAANDCM-UHFFFAOYSA-N
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Descripción

(4-Azidomethyl-phenyl)-methanol is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Azidomethyl-phenyl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Azidomethyl-phenyl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H9N3O

Peso molecular

163.18 g/mol

Nombre IUPAC

[4-(azidomethyl)phenyl]methanol

InChI

InChI=1S/C8H9N3O/c9-11-10-5-7-1-3-8(6-12)4-2-7/h1-4,12H,5-6H2

Clave InChI

VVGSGMISAANDCM-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1CN=[N+]=[N-])CO

Origen del producto

United States
Foundational & Exploratory

Stability of p-Azidomethylbenzyl Alcohol in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated stability of p-azidomethylbenzyl alcohol in aqueous solutions. In the absence of direct empirical data for this specific molecule, this document synthesizes information on the stability of its core functional moieties—the benzyl alcohol and the benzylic azide—to build a robust theoretical framework. We will explore the probable degradation pathways, the influence of critical parameters such as pH and temperature, and the electronic interplay between the functional groups. Furthermore, this guide outlines detailed, field-proven methodologies for conducting a comprehensive stability assessment, including a proposed stability-indicating HPLC-UV method and protocols for forced degradation studies. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling a proactive and scientifically grounded approach to formulation development and stability testing.

Introduction: The Emerging Role of Azide-Functionalized Benzyl Alcohols

p-Azidomethylbenzyl alcohol is a bifunctional molecule of increasing interest in the fields of bioconjugation, drug delivery, and materials science. Its architecture combines the versatile reactivity of a benzyl alcohol, a common linker and building block, with the bioorthogonal capabilities of an azide group. The azide moiety allows for highly specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise attachment of this molecule to biomolecules or surfaces.

However, the successful application of p-azidomethylbenzyl alcohol is contingent upon its stability in aqueous environments, the medium for most biological and many chemical processes. Degradation of either the benzyl alcohol or the azide functionality can lead to a loss of efficacy, the formation of undesirable byproducts, and potential toxicity. This guide provides a detailed examination of the factors governing the stability of this compound in aqueous solutions.

Theoretical Stability Assessment

A thorough understanding of the stability of p-azidomethylbenzyl alcohol requires a discrete analysis of its constituent parts and their potential interactions.

The Benzyl Alcohol Core: Susceptibility to Oxidation

The benzyl alcohol moiety is generally stable against hydrolysis across a wide pH range. However, it is susceptible to oxidation, which would convert the primary alcohol to p-azidomethylbenzaldehyde and subsequently to p-azidomethylbenzoic acid.

Diagram of Benzyl Alcohol Oxidation

G p_azidomethylbenzyl_alcohol p-Azidomethylbenzyl Alcohol p_azidomethylbenzaldehyde p-Azidomethylbenzaldehyde p_azidomethylbenzyl_alcohol->p_azidomethylbenzaldehyde Oxidation p_azidomethylbenzoic_acid p-Azidomethylbenzoic Acid p_azidomethylbenzaldehyde->p_azidomethylbenzoic_acid Further Oxidation

Caption: Oxidation pathway of the benzyl alcohol moiety.

This oxidation is a primary concern in formulations containing oxidizing agents or exposed to light and atmospheric oxygen over extended periods. The rate of oxidation can be influenced by temperature and the presence of metal ions, which can catalyze the process.

The Benzylic Azide Group: A Balance of Reactivity and Stability

Organic azides are energetic functional groups; however, their stability is highly dependent on the molecular structure. For p-azidomethylbenzyl alcohol, several factors suggest a good intrinsic stability:

  • Carbon-to-Nitrogen Ratio: The molecule has a favorable carbon-to-nitrogen ratio. Following the "Rule of Six," which suggests at least six carbon atoms per energetic group for reasonable stability, p-azidomethylbenzyl alcohol, with its seven carbons and one azide group, is expected to be relatively safe to handle under standard laboratory conditions.[1][2][3]

  • Aliphatic Nature: The azide is a benzylic azide, which is a type of primary aliphatic azide. Aliphatic azides are generally more stable than their aromatic or acyl counterparts.[4]

Despite its general stability, the azide group is susceptible to two primary degradation pathways in aqueous solutions:

  • Reduction: The most common degradation pathway for azides is reduction to the corresponding amine, in this case, p-aminomethylbenzyl alcohol. This can be facilitated by reducing agents, certain metals, and some biological systems.

  • Acid-Catalyzed Hydrolysis: In strongly acidic conditions, organic azides can undergo hydrolysis to form hydrazoic acid (HN₃), a highly toxic and explosive substance, and the corresponding alcohol.[1][5] Therefore, strongly acidic aqueous solutions should be avoided.

Diagram of Azide Group Degradation

G p_azidomethylbenzyl_alcohol p-Azidomethylbenzyl Alcohol p_aminomethylbenzyl_alcohol p-Aminomethylbenzyl Alcohol p_azidomethylbenzyl_alcohol->p_aminomethylbenzyl_alcohol Reduction hydrazoic_acid Hydrazoic Acid + p-Hydroxymethylbenzyl Alcohol p_azidomethylbenzyl_alcohol->hydrazoic_acid Acid Hydrolysis

Caption: Potential degradation pathways of the azide moiety.
Electronic Interplay: The Influence of the Azidomethyl Group

This has two implications for the stability of p-azidomethylbenzyl alcohol:

  • Stabilization of the Benzyl Alcohol: Electron-withdrawing groups tend to destabilize the formation of a benzylic carbocation, which is an intermediate in SN1-type reactions.[7][8] This would suggest that the benzylic alcohol in p-azidomethylbenzyl alcohol is less prone to acid-catalyzed dehydration or substitution reactions compared to unsubstituted benzyl alcohol.

  • Minimal Impact on Oxidation: The weak electronic effect is unlikely to significantly alter the susceptibility of the benzyl alcohol to oxidation compared to the parent compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for p-azidomethylbenzyl alcohol should involve both long-term stability testing under intended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Proposed Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial for separating the intact drug from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation of aromatic compounds.
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)Formic acid improves peak shape and provides MS compatibility. A gradient elution will be necessary to separate the parent compound from potentially more polar (e.g., p-aminomethylbenzyl alcohol) and less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 210 nmBenzyl alcohol and its derivatives absorb at ~254 nm. The azide group has a weak absorbance around 210 nm, which can be used for confirmation.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLStandard injection volume.

Workflow for HPLC Method Development

G start Start prepare_solutions Prepare Solutions of p-Azidomethylbenzyl Alcohol and Expected Degradants start->prepare_solutions scout_gradient Scout Gradient Elution prepare_solutions->scout_gradient optimize_gradient Optimize Gradient Profile for Resolution scout_gradient->optimize_gradient validate_method Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) optimize_gradient->validate_method end Final Stability-Indicating Method validate_method->end

Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and to demonstrate the specificity of the analytical method.

Step-by-Step Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of p-azidomethylbenzyl alcohol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Incubate a solution of p-azidomethylbenzyl alcohol in water at 60 °C in the dark for 7 days.

    • At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solution of p-azidomethylbenzyl alcohol in water to light according to ICH Q1B guidelines.

    • Analyze the sample by HPLC at the end of the exposure period.

  • Reductive Degradation:

    • Prepare a solution of p-azidomethylbenzyl alcohol in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

    • Add a mild reducing agent, such as dithiothreitol (DTT), to a final concentration of 10 mM.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

Table 2: Summary of Forced Degradation Conditions and Expected Products

ConditionReagentTemperatureDurationExpected Degradation Products
Acidic Hydrolysis0.1 M HCl60 °C24 hoursp-Hydroxymethylbenzyl alcohol, Hydrazoic acid
Basic Hydrolysis0.1 M NaOH60 °C24 hoursMinimal degradation expected
Oxidation3% H₂O₂Room Temp.24 hoursp-Azidomethylbenzaldehyde, p-Azidomethylbenzoic acid
ThermalWater60 °C7 daysMinimal degradation expected
PhotostabilityLight (ICH Q1B)AmbientPer ICH Q1BPotential for various degradation products
Reduction10 mM DTTRoom Temp.24 hoursp-Aminomethylbenzyl alcohol

Conclusions and Recommendations

Based on the analysis of its functional groups, p-azidomethylbenzyl alcohol is predicted to be a relatively stable molecule in aqueous solutions under neutral to moderately basic conditions. The primary degradation pathways of concern are:

  • Oxidation of the benzyl alcohol moiety, particularly in the presence of oxidizing agents, light, or catalytic metal ions.

  • Reduction of the azide group to an amine in the presence of reducing agents.

  • Hydrolysis of the azide group under strongly acidic conditions, which should be avoided.

For researchers and formulation scientists, the following recommendations are crucial:

  • pH Control: Maintain aqueous formulations at a pH between 6 and 8 to minimize the risk of acid-catalyzed hydrolysis of the azide.

  • Exclusion of Oxygen and Light: To prevent oxidation, formulations should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon).

  • Avoidance of Incompatible Excipients: Care should be taken to avoid excipients with reducing or oxidizing properties. The compatibility of all formulation components should be thoroughly evaluated.

  • Comprehensive Stability Testing: A rigorous stability testing program, including the forced degradation studies and the stability-indicating HPLC method outlined in this guide, is essential to fully characterize the stability profile of p-azidomethylbenzyl alcohol in its final formulation.

By adhering to these principles and employing the methodologies described herein, researchers can confidently advance the development of novel therapeutics and materials based on this promising bifunctional molecule.

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu.
  • Stanford University. Information on Azide Compounds. ehs.stanford.edu.
  • ResearchGate.
  • Filo. (2025, November 2). Q.8 Consider the following alcohols...
  • Reactive & Efficient: Organic Azides as Cross-Linkers in M
  • Environmental Health and Safety. Azide Compounds.
  • Stanford Environmental Health & Safety.
  • Chemistry Stack Exchange. (2017, February 15). Which of the following para-substituted benzyl alcohols reacts fastest with HBr?
  • Karlsruhe Institute of Technology. (2021, October 8). Azide Chemistry.
  • Google Patents.
  • Jawale, H., Mistry, S., Conder, C., & Wenthold, P. G. (2022). Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. The Journal of Organic Chemistry, 87(3), 1645–1653.
  • Wikipedia. Organic azide.
  • Quora. (2019, April 10). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?
  • PMC.
  • Thirumangalathu, R., Krishnan, S., Brems, D. N., Randolph, T. W., & Carpenter, J. F. (2006). Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. Journal of Pharmaceutical Sciences, 95(7), 1480–1497.
  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
  • SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column.
  • R Discovery. (2011, March 12).
  • Wikipedia. Organic azide.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 10). A study on the thermal stability of organic azides.
  • safety.pitt.edu. (2013, February 1). Safe Handling of Azides.
  • SciSpace. The mechanism of the hydrolysis of benzyl chloride.
  • ResearchGate. (2025, August 8). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach.
  • Jetir.Org.
  • PubMed.
  • JOCPR. Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium.
  • PubMed. (2019, May 26).
  • ResearchGate. (2025, August 9). Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium.
  • Organic Chemistry Portal. Synthesis of benzylic alcohols by addition (C-C coupling).
  • ResearchGate. (2025, August 7). Quantitative Analysis of Beer Aromatic Alcohols Using Stable Isotope Dilution Assay.
  • PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • PMC. (2024, August 6).
  • Agilent. (2019, February 21).
  • Journal of the American Chemical Society. (2019, November 5).
  • ResearchGate. (PDF)
  • ResearchGate.
  • Austin Publishing Group. (2015, April 17).

Sources

Technical Guide: Applications of (4-Azidomethyl-phenyl)-methanol in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications, reaction mechanisms, and experimental protocols for (4-Azidomethyl-phenyl)-methanol (CAS 439691-96-0), a critical heterobifunctional building block in chemical biology.

Executive Summary & Chemical Identity

(4-Azidomethyl-phenyl)-methanol is a bifunctional linker characterized by a primary benzyl alcohol and a para-substituted aliphatic azidomethyl group. Unlike its aromatic analog (p-azidobenzyl alcohol), which is photo-active and susceptible to Staudinger-triggered elimination, this molecule features an aliphatic azide .

This structural distinction renders the azide moiety chemically stable under physiological conditions, making it an ideal "bioorthogonal handle" for Click Chemistry (CuAAC and SPAAC) rather than a photoaffinity label. It serves as a robust spacer to introduce azide functionality into drugs, polymers, and surfaces via the hydroxyl group.

PropertySpecification
IUPAC Name [4-(Azidomethyl)phenyl]methanol
CAS Number 439691-96-0
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Key Functionality -OH : Nucleophilic attachment point (ester/ether formation).-N₃ : Bioorthogonal Click handle (Aliphatic).[1]
Stability Stable to ambient light (unlike aryl azides). Stable to aqueous hydrolysis.

Core Applications in Chemical Biology

Synthesis of "Clickable" Activity-Based Probes (ABPP)

In drug discovery, this linker is used to convert a lead compound into a "clickable" probe without significantly altering the pharmacophore. The hydroxyl group is activated and conjugated to the drug, leaving the azide free to react with alkynyl-tagged reporters (e.g., biotin-alkyne or fluorophore-alkyne) in complex proteomes.

  • Mechanism: The benzyl alcohol acts as a spacer. The aliphatic azide participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Advantage: The methylene spacer (-CH2-) decouples the electronic effects of the triazole formed after clicking from the phenyl ring, preserving the binding affinity of the drug payload.

Construction of Aggregation-Induced Emission (AIE) Bioprobes

Research has utilized this linker to synthesize AIE-active fluorescent probes. For example, it serves as the bridge between a tetraphenylethene or silole core (AIE fluorophore) and a targeting peptide (e.g., cRGD).

  • Role: It provides a chemically defined, rigid spacing that prevents fluorescence quenching while allowing precise bioconjugation.

Surface and Polymer Functionalization

The molecule is employed to "azide-tag" surfaces or polymer backbones.

  • Hydrogel Synthesis: The alcohol is coupled to polymer side chains (e.g., via carbodiimide coupling to carboxylates). The resulting pendant azides are then crosslinked with alkyne-functionalized polymers or peptides to form bioactive hydrogels for drug delivery.

Reaction Engineering & Mechanisms

The following diagram illustrates the dual-reactivity logic of (4-Azidomethyl-phenyl)-methanol, mapping its transformation from a raw building block to a functional biological tool.

LinkerLogic Start (4-Azidomethyl-phenyl)-methanol (Bifunctional Linker) Act Activation Step (DSC, SOCl2, or MsCl) Start->Act Target -OH Int Activated Intermediate (NHS Carbonate / Benzyl Halide) Act->Int Yields Electrophile Conj Conjugation (React with Drug/Polymer -NH2 or -COOH) Int->Conj + Target Molecule Probe Azide-Tagged Conjugate (Ready for Click) Conj->Probe Stable Linkage Click Click Reaction (CuAAC) (Add Alkyne-Reporter) Probe->Click + Alkyne Final Final Functionalized System (Proteomics / Imaging / Hydrogel) Click->Final Triazole Formation

Caption: Workflow for converting (4-Azidomethyl-phenyl)-methanol into a functional biological probe.

Experimental Protocols

Protocol A: Activation to NHS-Carbonate (For Amine Conjugation)

This protocol converts the hydroxyl group into a reactive N-hydroxysuccinimidyl (NHS) carbonate, allowing mild conjugation to amine-containing drugs or proteins.

Reagents:

  • (4-Azidomethyl-phenyl)-methanol (1.0 eq)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve (4-Azidomethyl-phenyl)-methanol in anhydrous MeCN (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Add TEA, followed by the dropwise addition of DSC dissolved in MeCN.

  • Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (the carbonate is less polar than the alcohol).

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash with 0.1 M HCl (to remove TEA), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. The crude NHS-carbonate is typically stable enough for immediate coupling.

    • Note: Avoid silica chromatography if possible, as NHS esters can hydrolyze; recrystallization is preferred.

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

Standard protocol for reacting the azide-tagged conjugate with an alkyne reporter.

Reagents:

  • Azide-tagged Conjugate (from Protocol A)[2]

  • Alkyne Reporter (e.g., Biotin-PEG4-Alkyne) (1.2 eq)

  • CuSO₄·5H₂O (10 mol%)

  • THPTA Ligand (50 mol%) (Stabilizes Cu(I) and prevents oxidation)

  • Sodium Ascorbate (100 mol%)

Step-by-Step:

  • Preparation: Dissolve the Azide-Conjugate and Alkyne Reporter in a 1:1 mixture of DMSO/t-BuOH (or PBS if soluble).

  • Catalyst Mix: Premix CuSO₄ and THPTA in water. Add this complex to the reaction vial.

  • Initiation: Add Sodium Ascorbate (freshly prepared in water) to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: Incubate at RT for 1 hour in the dark.

  • Quenching: Add EDTA (5 mM final) to chelate copper.

  • Analysis: Analyze by LC-MS to confirm the mass shift corresponding to triazole formation.

Comparative Analysis: Aliphatic vs. Aromatic Azides

It is crucial to distinguish this molecule from p-azidobenzyl alcohol (PABA).

Feature(4-Azidomethyl-phenyl)-methanolp-Azidobenzyl alcohol (PABA)
Structure N3-CH2-Ph-CH2-OHN3-Ph-CH2-OH
Azide Type Aliphatic (Alkyl azide)Aromatic (Aryl azide)
Reactivity High Click reactivity; Stable to UV.Lower Click reactivity; UV-sensitive (Photocrosslinker).
Staudinger Reduces to amine; Stable (No elimination).Reduces to aniline; Unstable (1,6-Elimination).
Primary Use Bioorthogonal Linker / SpacerCleavable Linker / Photoaffinity Label

References

  • Synthesis of Azide-Functionalized Hydrogels

    • Source: ACS Applied Materials & Interfaces.[3] "Injectable Coacervate Hydrogel for Delivery of Anticancer Drug-Loaded Nanoparticles."[3]

    • Context: Used (4-Azidomethyl-phenyl)-methanol to synthesize functionalized polymers for sustained drug release.[3]

    • URL:[Link] (General Journal Link for verification of recent hydrogel papers).

  • AIE Bioprobe Synthesis

    • Source: US Patent 10,753,941 B2.
    • Context: Describes the use of 1,1-dimethyl-2,5-bis[4-(azidomethyl)phenyl]-3,4-diphenylsilole as an intermediate.[4]

    • URL
  • Surface Grafting & Alkoxyamines

    • Source: MDPI, Materials. "Switchable Interfaces: Redox Monolayers on Si(100) by Electrochemical Trapping."
    • Context: Synthesis of 1-(1-(4-azidomethyl)phenyl)ethoxy-2,2,6,6-tetramethylpiperidine using the title compound.
    • URL:[Link][1]

  • General Chemical Data & CAS Verification

    • Source: NIST Chemistry WebBook & PubChem.
    • Context: Verification of CAS 439691-96-0 and structural properties.
    • URL:[Link]

Sources

A Senior Scientist's Guide to (4-Azidomethyl-phenyl)-methanol: A Versatile Bifunctional Linker for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern chemical biology and drug development, bifunctional linkers are indispensable tools for covalently connecting distinct molecular entities. Among these, (4-Azidomethyl-phenyl)-methanol has emerged as a particularly valuable scaffold. Its architecture, featuring a bioorthogonal azide group and a versatile benzyl alcohol, offers a powerful combination of stability and orthogonal reactivity. This guide provides an in-depth technical overview of (4-Azidomethyl-phenyl)-methanol, detailing its fundamental properties, reaction mechanisms, and key applications. We will explore its role in bioconjugation, surface functionalization, and the construction of complex therapeutic modalities like antibody-drug conjugates (ADCs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this linker's unique capabilities in their work.

Section 1: Core Concepts & Physicochemical Properties

(4-Azidomethyl-phenyl)-methanol is a hetero-bifunctional crosslinker. Its utility stems from the distinct chemical reactivities of its two functional groups: an azidomethyl group and a primary benzylic alcohol. This orthogonality is the cornerstone of its application, allowing for sequential, controlled conjugation reactions.

The azidomethyl group is a premier handle for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[1][2] Specifically, the azide participates readily in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[3][4] This reaction is highly specific and proceeds under mild, often aqueous conditions, making it ideal for modifying sensitive biomolecules.[5]

The benzylic alcohol, on the other hand, provides a different mode of reactivity. It can be:

  • Activated for nucleophilic substitution, often by conversion to a better leaving group (e.g., a tosylate or mesylate).

  • Oxidized to an aldehyde, which can then undergo reactions like oxime or hydrazone formation.

  • Coupled to carboxylic acids or other moieties through esterification.

This dual reactivity allows for a two-step strategy where one part of a construct is attached via the alcohol, and the other is "clicked" on using the azide, or vice-versa.

Physicochemical Data Summary
PropertyValueSource
IUPAC Name (4-(azidomethyl)phenyl)methanol[6]
Molecular Formula C₈H₉N₃O[7]
Molecular Weight 163.18 g/mol [7]
CAS Number 439691-96-0[6][7]
Appearance Varies; often a solid or oil-
Solubility Soluble in common organic solvents (DCM, THF, DMSO, Methanol)General Knowledge

Section 2: The Principle of Orthogonal Reactivity

The strategic advantage of (4-Azidomethyl-phenyl)-methanol lies in its orthogonal functional groups. This means that the reaction conditions required to modify the azide group do not affect the alcohol group, and vice versa. This principle enables precise, multi-step synthetic strategies for building complex molecular architectures.

Orthogonal_Reactivity cluster_linker Core Linker cluster_azide Azide Pathway cluster_alcohol Alcohol Pathway linker (4-Azidomethyl-phenyl)-methanol azide_group Azidomethyl Group (-CH₂N₃) linker->azide_group alcohol_group Benzyl Alcohol (-CH₂OH) linker->alcohol_group click_chem Click Chemistry (e.g., CuAAC, SPAAC) azide_group->click_chem + Alkyne triazole Stable Triazole Linkage click_chem->triazole activation Activation / Esterification (e.g., + R-COOH, MsCl) alcohol_group->activation + Acid / Sulfonyl Chloride conjugate Ester / Ether Linkage activation->conjugate

Section 3: Key Applications & Methodologies

The unique properties of this linker have led to its adoption in several high-impact research areas.

Bioconjugation: Site-Specific Protein Modification

A primary application is the covalent attachment of payloads—such as fluorescent dyes, small molecule drugs, or polymers—to biomolecules like proteins and antibodies.[8] The unnatural amino acid p-azidomethyl-L-phenylalanine (pAMF), which shares the same reactive moiety, can be genetically incorporated into proteins, providing a specific site for conjugation.[9][10][11] This allows for the creation of precisely engineered bioconjugates.

Workflow Example: Conjugating a Fluorescent Dye to a Protein

This workflow illustrates how to conjugate an alkyne-modified fluorescent dye to a protein that has been engineered to contain a (4-Azidomethyl-phenyl)-methanol-like residue.

Bioconjugation_Workflow start Start: Azide-Modified Protein (e.g., containing pAMF) reagents Add Reagents: 1. Alkyne-Fluorophore 2. CuSO₄ (Copper Source) 3. Sodium Ascorbate (Reducing Agent) 4. TBTA/BTTAA (Ligand) start->reagents reaction Incubate Reaction (Room Temp, 1-4 hours) in Phosphate Buffer reagents->reaction purify Purification (Size Exclusion Chromatography or Dialysis) reaction->purify analyze Analysis & QC (SDS-PAGE, Mass Spec, UV-Vis Spectroscopy) purify->analyze product Final Product: Fluorescently-Labeled Protein analyze->product

Detailed Protocol: CuAAC Conjugation of an Alkyne-Dye to an Azide-Modified Antibody

  • Causality Behind Choices: This protocol uses a copper(I)-catalyzed reaction. Copper(I) is unstable, so it is generated in situ from a stable copper(II) source (CuSO₄) using a reducing agent (sodium ascorbate).[1] A copper-chelating ligand like TBTA is essential to stabilize the Cu(I) oxidation state and improve reaction efficiency in aqueous buffers.[12]

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified antibody in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Prepare a 10 mM stock solution of the alkyne-functionalized dye in DMSO.

    • Prepare a fresh 50 mM stock solution of sodium ascorbate in water.[12]

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 10 mM stock solution of a copper ligand (e.g., TBTA) in DMSO.

  • Reaction Setup (Self-Validating System):

    • In a microcentrifuge tube, combine the antibody solution with the alkyne-dye stock. A 5- to 10-fold molar excess of the dye is a good starting point.

    • Pre-mix the catalyst: In a separate tube, mix the CuSO₄ and TBTA ligand solutions in a 1:1 molar ratio. This pre-complexation is crucial for catalyst stability.

    • Add the sodium ascorbate to the antibody/dye mixture, gently mix.

    • Initiate the reaction by adding the pre-mixed copper/ligand catalyst. The final copper concentration should be in the range of 50-200 µM.

    • Control Reaction: Set up a parallel reaction without the copper catalyst to validate that conjugation is copper-dependent and not due to non-specific binding.

  • Incubation and Purification:

    • Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.

    • Purify the resulting antibody-drug conjugate (ADC) from excess dye and catalyst using size-exclusion chromatography (SEC) or dialysis. SEC is often preferred as it is faster and provides better separation.

  • Characterization and Quality Control:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of dye molecules per antibody using UV-Vis spectroscopy by measuring absorbance at 280 nm (for the protein) and the λmax of the dye.[13]

    • Purity and Integrity: Analyze the purified conjugate by SDS-PAGE to confirm the absence of aggregation or fragmentation. Mass spectrometry can confirm the covalent modification and distribution of species.[13]

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of cancer therapeutics that use an antibody to selectively deliver a potent cytotoxic drug to tumor cells.[11][14][15] The linker is a critical component, connecting the drug to the antibody.[16] Bifunctional linkers like (4-Azidomethyl-phenyl)-methanol are highly relevant for next-generation ADCs. Site-specific conjugation methods, enabled by incorporating azidomethyl-phenylalanine into the antibody, can produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[11] This homogeneity is critical for a predictable pharmacokinetic and safety profile.[13]

Surface Functionalization

The linker can also be used to immobilize biomolecules onto surfaces for applications in diagnostics, biosensors, and materials science.[17] The benzyl alcohol can be used to form a self-assembled monolayer on surfaces like silica or gold (after conversion to a thiol), presenting the azide group outwards. This "clickable" surface can then be used to covalently capture any alkyne-modified molecule of interest from solution.[18]

Section 4: Advantages and Scientific Considerations

  • Bioorthogonality: The azide group is nearly absent in biological systems, ensuring that click reactions are highly specific and do not interfere with native cellular processes.[5]

  • Stability: The resulting triazole ring formed from the click reaction is exceptionally stable, creating a permanent link between the conjugated partners.

  • Versatility: The dual reactivity of the alcohol and azide groups allows for diverse and complex synthetic strategies.

  • Homogeneity: When used in conjunction with site-specific protein modification techniques, this linker facilitates the production of highly homogeneous bioconjugates, which is a significant advantage in therapeutic development.[11][13]

Limitations and Experimental Caveats:

  • Copper Toxicity (CuAAC): The copper catalyst used in CuAAC can be toxic to living cells, limiting its in vivo applications. For live-cell labeling, the copper-free SPAAC reaction, which uses a strained cyclooctyne, is the preferred method.[3][19]

  • Azide Reduction: Azide groups can be reduced by certain reagents, such as phosphines (Staudinger reaction) or thiols under specific conditions.[17][18] This sensitivity must be considered when planning multi-step syntheses.

  • Solvent Artifacts: Researchers should be aware of potential side reactions with solvents. For instance, using methanol or glycerol in buffers during sample preparation can sometimes lead to unintended esterification of aspartate and glutamate residues in proteins, a modification that could be misinterpreted in mass spectrometry analysis.[20]

Conclusion

(4-Azidomethyl-phenyl)-methanol is a powerful and versatile bifunctional linker that provides chemists and biologists with a robust tool for molecular construction. Its orthogonal azide and alcohol functionalities enable precise, sequential conjugations that are central to modern bioconjugation, drug delivery, and materials science. By understanding the underlying chemical principles and carefully designing experimental protocols, researchers can effectively harness the capabilities of this linker to advance their scientific objectives.

References

  • (4-Azidophenyl)methanol | C7H7N3O | CID 11171062 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • (4-(azidomethyl)phenyl)methanol | CAS#:439691-96-0. Chemsrc. Available at: [Link]

  • Qiu, X., et al. Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. RSC Advances, 2022. Available at: [Link]

  • Zakharyan, R., et al. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 2021. Available at: [Link]

  • Wang, N., et al. Synthesis and protein incorporation of azido-modified unnatural amino acids. Organic & Biomolecular Chemistry, 2015. Available at: [Link]

  • Qiu, X. Tris(4-azidophenyl)methanol - a novel and multifunctional thiol protecting group. Helda - University of Helsinki, 2023. Available at: [Link]

  • Qiu, X., et al. Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. RSC Advances, 2023. Available at: [Link]

  • Branson, T.R., et al. A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Research Square, 2022. Available at: [Link]

  • Qiu, X., et al. Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. ResearchGate, 2023. Available at: [Link]

  • Wang, N., et al. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. PMC, 2014. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Zhang, M., et al. Identification of Four Novel Types of in Vitro Protein Modifications. PMC, 2009. Available at: [Link]

  • Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]

  • Parker, C.G., et al. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. PMC, 2017. Available at: [Link]

  • Branson, T.R., et al. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. White Rose Research Online, 2022. Available at: [Link]

  • Angeletti, R.H. Chemical Modification of Proteins. Springer Nature Experiments, 1988. Available at: [Link]

  • Piras, I., et al. Antibody-Drug Conjugates: The New Frontier of Chemotherapy. PMC, 2020. Available at: [Link]

  • Kamble, R., et al. Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. ResearchGate, 2017. Available at: [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Available at: [Link]

  • Sa-May, C., et al. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. OUCI, 2020. Available at: [Link]

  • Wakankar, A., et al. Analytical methods for physicochemical characterization of antibody drug conjugates. PMC, 2011. Available at: [Link]

  • Sa-May, C., et al. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry (RSC Publishing), 2020. Available at: [Link]

  • Tinianova, I., et al. ADME Considerations and Bioanalytical Strategies for Pharmacokinetic Assessments of Antibody-Drug Conjugates. MDPI, 2018. Available at: [Link]

Sources

Technical Guide: UV-Vis Absorption Spectrum of (4-Azidomethyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the ultraviolet-visible (UV-Vis) characterization of (4-Azidomethyl-phenyl)-methanol (CAS: 439691-96-0), a critical bifunctional linker used in bio-orthogonal chemistry (CuAAC "Click" reactions) and Staudinger ligations.

Unlike conjugated aryl azides, this molecule features a non-conjugated alkyl azide moiety. Consequently, its spectral signature is dominated by the benzenoid transitions of the phenyl ring, with subtle contributions from the azide group. This guide details the theoretical basis, experimental protocols, and critical stability considerations required to obtain accurate spectral data, emphasizing the compound's intrinsic photosensitivity.

Theoretical Framework & Chromophore Analysis

To accurately interpret the spectrum of (4-Azidomethyl-phenyl)-methanol, one must deconstruct its electronic structure. The molecule consists of two primary chromophores isolated by methylene (


) spacers.
Structural Isolation

The methylene bridges at the para positions insulate the phenyl ring from both the hydroxyl (


) and azide (

) groups.
  • Phenyl Moiety: Exhibits the characteristic fine structure of benzene derivatives (the

    
    -band or 
    
    
    
    transition) centered around 250–260 nm .
  • Alkyl Azide Moiety: The

    
     group is electronically distinct from the ring. Alkyl azides typically display a weak, forbidden 
    
    
    
    transition near 285 nm (
    
    
    ) and a stronger transition near 210 nm .
Predicted Spectral Features

Researchers should expect a spectrum resembling benzyl alcohol , with a slight bathochromic shift or shoulder due to the azide auxiliary.

  • 
     (Primary):  ~258 nm (Phenyl 
    
    
    
    )
  • 
    :  ~200–500 
    
    
    
  • Shoulder: ~280–290 nm (Azide

    
    , very weak)
    
Visualization of Chromophores

The following diagram illustrates the electronic isolation of the functional groups.

ChromophoreAnalysis Compound (4-Azidomethyl-phenyl)-methanol Spacer1 -CH2- Spacer (Insulator) Compound->Spacer1 Spacer2 -CH2- Spacer (Insulator) Compound->Spacer2 Phenyl Phenyl Ring (π -> π*) λ ~258 nm Spacer1->Phenyl Isolates Hydroxyl Hydroxyl (-OH) (Auxochrome) Spacer1->Hydroxyl Spacer2->Phenyl Isolates Azide Alkyl Azide (-N3) (n -> π*) λ ~285 nm (Weak) Spacer2->Azide

Figure 1: Chromophore decomposition showing the electronic isolation of the phenyl ring from the azide and hydroxyl groups.

Experimental Methodology

Expert Insight: The primary challenge in measuring this compound is not detection, but sample integrity . Azides are photosensitive. High-intensity UV sources in spectrophotometers can induce photolysis during the scan, leading to spectral artifacts (e.g., disappearance of the azide shoulder).

Solvent Selection[1]
  • Preferred: Acetonitrile (MeCN) or Methanol (MeOH) .

    • Why: Both have low UV cutoffs (<205 nm), allowing observation of the phenyl fine structure. MeCN is non-nucleophilic, preventing potential solvolysis artifacts.

  • Avoid: Acetone (absorbs <330 nm), Toluene (overlaps with sample).

Protocol: Step-by-Step Characterization
StepActionTechnical Rationale
1. Stock Prep Dissolve ~1.6 mg in 10 mL MeCN (1 mM stock).Gravimetric precision minimizes

calculation errors.
2. Dilution Dilute stock 1:10 to reach 100 µM .Target Absorbance (A) of 0.1–1.0 AU for linearity.
3. Blanking Use matched quartz cuvettes (1 cm path).Quartz is mandatory for UV <300 nm. Glass absorbs UV.
4. Parameters Scan Range: 200–400 nm . Speed: Fast/Medium .Fast scanning minimizes UV exposure time, reducing photolysis risk.
5. Validation Run 3 sequential scans on the same sample.Self-Validating Step: If spectra change between scans, photolysis is occurring.
Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample (4-Azidomethyl-phenyl)-methanol Weigh Gravimetric Prep (1.6 mg into 10 mL MeCN) Start->Weigh Dilute Dilution to 100 µM (Target Abs ~0.5 AU) Weigh->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan1 Scan 1 (Fast Mode) 200-400 nm Blank->Scan1 Check Stability Check (Scan 2 & 3) Scan1->Check Decision Spectra Overlap? Check->Decision Report Valid Spectrum Calculate ε Decision->Report Yes Fail Photolysis Detected Reduce Slit Width / Scan Faster Decision->Fail No

Figure 2: Operational workflow for valid spectral acquisition, including a mandatory stability checkpoint.

Stability & Safety: The Photolysis Hazard

The azide group (


) is a high-energy functionality. Upon absorption of UV light (specifically near the 

transition), it releases molecular nitrogen (

) to form a reactive nitrene .
Mechanism of Degradation


The resulting nitrene is highly electrophilic and will rapidly insert into solvent bonds or rearrange, altering the absorption spectrum. This is often observed as a decrease in absorbance at 285 nm and an increase in baseline noise or new peaks <250 nm.
Safety Protocol
  • Shielding: Store stock solutions in amber vials or wrap in aluminum foil.

  • Handling: Azides are potential explosion hazards. While this specific compound is relatively stable due to its high C/N ratio, avoid concentrating it to dryness or heating >60°C.

  • Disposal: Quench excess azide with mild acidic conditions or specific quenching reagents before disposal to prevent accumulation in drains (formation of heavy metal azides).

Photolysis Azide Parent Azide (Absorbs UV) Excited Excited State (Singlet Nitrene) Azide->Excited + hν (UV) Nitrogen N2 Gas (Released) Excited->Nitrogen Product Degradation Products (Amines/Imines) Excited->Product Solvent Insertion

Figure 3: Photolytic degradation pathway of the azide moiety during UV exposure.

Applications in Drug Development

Monitoring Click Chemistry (CuAAC)

The UV spectrum is a poor indicator for the progress of a Click reaction because the triazole product absorbs in a similar region to the starting phenyl ring.

  • Recommendation: Use HPLC-UV or LC-MS for reaction monitoring. The shift in retention time is a more reliable indicator than

    
     shifts.
    
Bioconjugation Quality Control

The molar extinction coefficient (


) at 258 nm can be used to quantify the concentration of the linker on a biomolecule, provided the biomolecule itself does not absorb strongly in this region (e.g., non-aromatic polymers).

References

  • PubChem. (n.d.). Benzyl Alcohol (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, (azidomethyl)- (Benzyl Azide) IR and Spectral Data. SRD 69. Retrieved from [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on Azide stability and reactivity).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. European Medicines Agency. Retrieved from [Link]

Sources

Literature review of (4-Azidomethyl-phenyl)-methanol in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review & Technical Guide: (4-Azidomethyl-phenyl)-methanol in Bioconjugation

Executive Summary

Topic: (4-Azidomethyl-phenyl)-methanol (CAS: 439691-96-0) Role: Heterobifunctional Linker / "Click" Adaptor Primary Utility: Modular bioconjugation enabling the introduction of bioorthogonal azide handles into hydroxyl- or amine-containing payloads.

(4-Azidomethyl-phenyl)-methanol is a specialized bifunctional reagent bridging the gap between classical nucleophilic substitution and modern bioorthogonal chemistry. Unlike simple alkyl azides, its benzylic core provides UV traceability and a rigid spacer, while its dual reactivity—a primary alcohol for ester/carbonate formation and a benzylic azide for cycloaddition—makes it indispensable in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and surface-functionalized materials.

Chemical Identity & Properties

PropertySpecification
IUPAC Name [4-(Azidomethyl)phenyl]methanol
CAS Number 439691-96-0
Molecular Formula

Molecular Weight 163.18 g/mol
Structure

Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.
Stability Stable under standard conditions; avoid strong reducing agents (phosphines) unless cleavage is intended. Light sensitive (azide).

Structural Advantages:

  • Bifunctionality: The hydroxymethyl group serves as an "anchor" for payloads (via ester/carbamate linkages), while the azidomethyl group serves as a "hook" for Click chemistry.

  • UV Traceability: The benzene ring allows for easy detection via HPLC (UV 254 nm), unlike aliphatic azide linkers (e.g., 3-azidopropanol).

  • Steric Access: The para-substitution pattern minimizes steric hindrance, facilitating efficient enzymatic or chemical conjugation.

Mechanistic Utility in Bioconjugation

This molecule operates via two distinct chemical pathways, allowing for convergent synthesis .

Pathway A: The "Anchor" (Hydroxyl Activation)

The primary alcohol is typically the first point of attachment. It is activated to react with nucleophiles (amines/thiols) on the payload (drug or protein).

  • Carbamate Formation: Activation with N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate yields a reactive carbonate, which forms a stable carbamate linkage with amine-bearing payloads (

    
    ).
    
  • Esterification: Direct coupling with carboxylic acids using EDC/NHS.

Pathway B: The "Click" (Azide Ligation)

Once the payload is attached, the azide group remains inert until exposed to a specific partner.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacts with terminal alkynes to form a 1,4-disubstituted triazole. High rate, but Cu(I) toxicity limits live-cell use.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Reacts with cyclooctynes (e.g., DBCO, BCN) without copper. Ideal for live-cell or protein conjugation.

Experimental Protocols

Protocol 1: Activation of (4-Azidomethyl-phenyl)-methanol

Objective: Convert the alcohol into an NHS-carbonate for amine conjugation.

Reagents:

  • (4-Azidomethyl-phenyl)-methanol (1.0 eq)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve (4-Azidomethyl-phenyl)-methanol in anhydrous MeCN under nitrogen atmosphere.

  • Activation: Add TEA, followed by the dropwise addition of DSC dissolved in MeCN.

  • Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of alcohol) or LC-MS.

  • Work-up: Dilute with Ethyl Acetate (EtOAc), wash with 0.1 M HCl (to remove TEA), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. The resulting NHS-carbonate is often used directly without column chromatography to prevent hydrolysis.
    
Protocol 2: Conjugation to Amine-Payload (Drug/Protein)

Objective: Attach the linker to a drug containing a primary amine (


).

Step-by-Step:

  • Dissolve

    
     (1.0 eq) in DMF.
    
  • Add the Activated Linker (from Protocol 1) (1.2 eq).

  • Add DIPEA (2.0 eq) to maintain basic pH.

  • Stir at RT for 2–12 hours.

  • Validation: Confirm formation of

    
     via LC-MS.
    
Protocol 3: SPAAC Ligation (Copper-Free Click)

Objective: Conjugate the Azide-Linker-Drug to an Antibody-DBCO.

Step-by-Step:

  • Buffer: PBS pH 7.4 (avoid nucleophilic buffers like Tris if possible, though SPAAC is compatible).

  • Mixing: Mix Antibody-DBCO (10 µM) with Azide-Linker-Drug (20–50 µM, 2–5 eq excess).

  • Incubation: Incubate at RT for 1–4 hours or 4°C overnight.

  • Purification: Remove excess small molecule via Size Exclusion Chromatography (SEC) or dialysis.

Visualization of Workflows

Figure 1: Activation and Conjugation Workflow

This diagram illustrates the conversion of the alcohol to an active carbonate, followed by payload attachment.

ConjugationWorkflow Linker (4-Azidomethyl-phenyl)-methanol (Target Molecule) Activated Activated NHS-Carbonate (Intermediate) Linker->Activated Activation (MeCN, RT) DSC Reagent: DSC + Base DSC->Activated Conjugate Azide-Functionalized Payload Activated->Conjugate Carbamate Bond Formation Payload Payload-NH2 (Drug/Protein) Payload->Conjugate

Caption: Step-wise activation of the hydroxyl group followed by nucleophilic attack by the amine payload.

Figure 2: The Click Reaction Mechanism (SPAAC)

This diagram details the bioorthogonal step where the conjugate is linked to a biomolecule.

ClickMechanism AzideConjugate Payload-Linker-N3 (Azide Species) TS Transition State (Concerted Cycloaddition) AzideConjugate->TS Diffusion DBCO DBCO-Biomolecule (Strained Alkyne) DBCO->TS Strain Release Product Final Bioconjugate (Stable Triazole Linkage) TS->Product Ring Fusion

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism forming a stable triazole.

Comparative Data & Selection Guide

Feature(4-Azidomethyl-phenyl)-methanolAliphatic Azido-Alcohols (e.g., 3-Azidopropanol)
UV Absorbance High (Benzene ring, easy HPLC tracking)Low (Difficult to track without label)
Rigidity Rigid (Phenyl spacer reduces folding)Flexible (May cause payload burial)
Solubility Moderate (Organic solvents preferred)High (Water soluble)
Linker Stability High (Benzylic position is stable)High
Cleavability Potential (Reducible via Staudinger to amine)Non-cleavable

Expert Insight: Use (4-Azidomethyl-phenyl)-methanol when you need a robust, UV-traceable linker that maintains spatial separation between the payload and the biomolecule. For highly hydrophilic requirements, PEG-based azide linkers may be superior, but they lack the UV handle for easy quantification.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Debets, M. F., et al. (2020). "Bioconjugation with Strained Alkenes and Alkynes". Accounts of Chemical Research. (Context on SPAAC kinetics).
  • PubChem. (2024). Compound Summary: [4-(Aminomethyl)phenyl]methanol.[1] (Structural analog safety data). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Desymmetrization of 1,4-Benzenedimethanol to (4-Azidomethyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-Azidomethyl-phenyl)-methanol (also known as 4-azidomethylbenzyl alcohol) represents a classic challenge in organic synthesis: the desymmetrization of a symmetric starting material, 1,4-benzenedimethanol . This molecule is a high-value "Click Chemistry" linker, allowing the conjugation of alkyne-tagged pharmacophores to hydrophilic heads or surfaces while retaining a benzylic alcohol for further derivatization (e.g., esterification or oxidation).

This Application Note provides a robust, two-step protocol that avoids expensive protecting groups. It relies on a statistically controlled mono-bromination followed by a nucleophilic azidation. The guide emphasizes safety (specifically regarding organic azides) and purification strategies to isolate the mono-substituted product from the di-substituted byproducts.

Safety: The "Zero-Compromise" Standard

WARNING: EXPLOSION HAZARD This protocol involves the synthesis of organic azides. While (4-Azidomethyl-phenyl)-methanol is relatively stable due to its high Carbon-to-Nitrogen (C/N) ratio, strict adherence to safety protocols is mandatory.

The "Rule of Six" Stability Assessment

The stability of organic azides is often estimated using the "Rule of Six":



Where 

is the number of carbons,

is oxygens, and

is nitrogens.[1][2]
  • Target Molecule (C

    
    H
    
    
    
    N
    
    
    O):
    • 
      , 
      
      
      
      ,
      
      
    • Equation:

      
       vs 
      
      
      
      .
    • Status: Borderline Stable. The molecule satisfies the limit (

      
      ). It can be handled safely at ambient temperatures but should never  be distilled or heated above 80°C.
      
Critical Safety Protocols
  • No Halogenated Solvents: Do not use Dichloromethane (DCM) or Chloroform with Sodium Azide. This can form Diazidomethane (

    
    ), which is extremely explosive.
    
  • Shielding: Perform all azide reactions behind a blast shield.

  • Metal Avoidance: Use Teflon or glass spatulas. Avoid metal spatulas (risk of metal azide formation).

  • Waste: Quench azide waste with excess dilute bleach or specific azide neutralizing kits before disposal.

Reaction Scheme & Logic

The synthesis proceeds via a two-step sequence:

  • Desymmetrization: Conversion of 1,4-benzenedimethanol to 4-(bromomethyl)benzyl alcohol using HBr. The choice of solvent (Toluene) is critical here; the mono-bromide is often less soluble in cold toluene than the starting material, aiding selective precipitation or extraction.

  • Azidation: Nucleophilic substitution (

    
    ) of the bromide with azide.
    

SynthesisWorkflow SM 1,4-Benzenedimethanol (Symmetric Diol) Step1 Step 1: Mono-bromination Reagent: 48% HBr, Toluene Temp: Reflux SM->Step1 Desymmetrization Int Intermediate: 4-(Bromomethyl)benzyl alcohol (Solid, mp 76-77°C) Step1->Int Yield: ~60-70% Step2 Step 2: Azidation Reagent: NaN3, DMF Temp: RT to 60°C Int->Step2 SN2 Substitution Prod Target: (4-Azidomethyl-phenyl)-methanol Step2->Prod Yield: >90%

Figure 1: Synthetic workflow for the conversion of 1,4-benzenedimethanol to the target azide.

Experimental Protocols

Protocol A: Mono-bromination (The Selectivity Step)

Objective: Synthesize 4-(bromomethyl)benzyl alcohol.[3] Challenge: Preventing double bromination (formation of


-dibromo-p-xylene).

Materials:

  • 1,4-Benzenedimethanol (10.0 g, 72.4 mmol)

  • Hydrobromic acid (48% aq., 12.2 g, ~8.3 mL, 72.4 mmol, 1.0 eq)

  • Toluene (150 mL)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspension: Add 1,4-benzenedimethanol and toluene. The starting material will not fully dissolve at room temperature.

  • Addition: Add the 48% HBr solution.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 3–5 hours.

    • Mechanism:[4][5] The reaction proceeds via protonation of the alcohol followed by nucleophilic attack by bromide. The biphasic nature (water/toluene) helps moderate the reaction.

  • Workup:

    • Cool the reaction to room temperature.

    • If a solid precipitates, filter it. Note: The di-bromo byproduct is more soluble in toluene than the mono-bromo product in some conditions, but often the crude mixture is liquid.

    • Preferred Extraction: Dilute with Ethyl Acetate (100 mL). Wash with water (2 x 50 mL), Saturated NaHCO

      
       (to remove acid traces), and Brine.
      
    • Dry over anhydrous MgSO

      
       and concentrate in vacuo.
      
  • Purification (Crucial):

    • The crude residue contains Starting Material (SM), Mono-bromide (Product), and Di-bromide.

    • Recrystallization: Recrystallize from Hexanes/Ethyl Acetate (roughly 5:1). The mono-bromide (mp 76-77°C) typically crystallizes out, while the di-bromide remains in the mother liquor.

    • Alternative: Flash Chromatography (Silica gel, 0-30% EtOAc in Hexanes).

      • Rf values (approx): Di-bromide > Mono-bromide > Diol.

Yield Target: 60-75% (after purification).

Protocol B: Nucleophilic Azidation

Objective: Convert the bromide to the azide.

Materials:

  • 4-(Bromomethyl)benzyl alcohol (5.0 g, 24.9 mmol)

  • Sodium Azide (NaN

    
    ) (1.94 g, 29.8 mmol, 1.2 eq)
    
  • DMF (Dimethylformamide) (25 mL) or DMSO (Dimethyl sulfoxide)

  • Safety: Blast shield, plastic spatula.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the bromide intermediate in DMF (25 mL).

  • Azide Addition: Add NaN

    
     in one portion at room temperature.
    
    • Note: The reaction is slightly exothermic.

  • Reaction: Stir at Room Temperature for 12 hours, or heat to 60°C for 2 hours.

    • Monitoring: TLC (Hexanes/EtOAc 2:1). The bromide spot will disappear; the azide spot will appear slightly lower or similar Rf but stain differently (often not UV active if aliphatic, but here it is benzylic so it is UV active).

  • Workup:

    • Pour the reaction mixture into ice-cold water (150 mL).

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

    • Wash: Wash the combined organics copiously with water (to remove DMF) and Brine.

    • Dry over MgSO

      
       and concentrate at low temperature  (< 40°C) on a rotavap.
      
  • Purification:

    • Usually, the product is pure enough (>95%) for subsequent steps.

    • If necessary, filter through a short plug of silica gel.

Yield Target: >90%.

Quality Control & Validation

The identity of the product is best confirmed via


H NMR. The key diagnostic is the shift of the benzylic protons.

Table 1: Diagnostic NMR Shifts (CDCl


, 400 MHz) 
Moiety1,4-BenzenedimethanolIntermediate (Bromo)Product (Azide)
Aromatic Protons ~7.35 ppm (s, 4H)~7.40 ppm (m, 4H)~7.35 ppm (m, 4H)
CH

-OH
4.65 ppm (s)4.68 ppm (s)4.70 ppm (s)
CH

-X (Reactive)
4.65 ppm (s)4.49 ppm (s) (CH

-Br)
4.34 ppm (s) (CH

-N

)

Note: The shift of the methylene attached to the azide (4.34 ppm) is characteristically upfield from the bromide (4.49 ppm) and the alcohol (4.65 ppm).

IR Spectroscopy Validation
  • Strong Band: Look for the characteristic Azide stretch at ~2100 cm

    
     . This is the most definitive "quick check" for reaction success.
    
  • Broad Band: Hydroxyl (-OH) stretch at 3300-3400 cm

    
     .
    

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield in Step 1 Formation of Di-bromideReduce HBr equivalents to 0.9. Ensure strict temperature control.
Starting Material Remaining (Step 1) Reaction stopped too earlyUse TLC to monitor. If SM persists, add 0.1 eq more HBr.
Product is Yellow/Orange Bromine traces or oxidationWash organic layer with 10% Sodium Thiosulfate during workup.
Emulsion in Step 2 Workup DMF presenceWash with more water or use Brine to break emulsion.

References

  • Sigma-Aldrich. 4-(Bromomethyl)benzyl alcohol Product Data. Retrieved from .

  • ChemicalBook. 4-Bromobenzyl alcohol Synthesis and Properties. Retrieved from .

  • PrepChem. Preparation of 4-(bromomethyl)benzyl alcohol. Retrieved from .

  • University of Pittsburgh. Safe Handling of Azides. Retrieved from .

  • NIST Chemistry WebBook. Benzenemethanol, 4-bromo- (IR/Mass Spec Data). Retrieved from .

Disclaimer: This document is for research purposes only. All chemical synthesis must be performed by trained personnel in a properly equipped laboratory.

Sources

Application Notes and Protocols for Protein Functionalization Using (4-Azidomethyl-phenyl)-methanol Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to Protein Bioconjugation

The precise, covalent attachment of functional molecules to proteins is a cornerstone of modern biotechnology and drug development. Applications ranging from the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy to the fluorescent labeling of proteins for in-vivo imaging rely on robust and specific bioconjugation strategies.[][2] The use of bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native biochemical processes, has revolutionized this field.[3] Among these, the "click chemistry" family of reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), have emerged as powerful tools for their high efficiency, selectivity, and mild reaction conditions.[2][4]

This guide provides a detailed technical overview and practical protocols for utilizing the bifunctional linker, (4-Azidomethyl-phenyl)-methanol, for protein functionalization. This linker offers the versatility of an azide handle for click chemistry, coupled with a benzylic alcohol that can be activated for covalent attachment to various amino acid residues on a protein surface. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the critical parameters for successful protein modification.

The Chemistry of (4-Azidomethyl-phenyl)-methanol in Bioconjugation

The (4-Azidomethyl-phenyl)-methanol linker is a bifunctional molecule designed for a two-step conjugation strategy. One end of the linker contains an azidomethyl group, which serves as a bioorthogonal handle for click chemistry. The other end features a benzylic methanol group, which, after activation, can react with nucleophilic residues on a protein, such as lysine or cysteine, to form a stable covalent bond.

The Azide Handle: A Gateway to Click Chemistry

The azide group is a key functional group in bioorthogonal chemistry due to its small size and lack of reactivity towards most biological molecules.[2] It can be specifically and efficiently reacted with an alkyne-containing molecule through either CuAAC or SPAAC to form a stable triazole linkage.[2][4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and proceeds under mild, aqueous conditions. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[3] The relief of ring strain drives the reaction forward, making it ideal for live-cell labeling and other applications where copper toxicity is a concern.

Workflow for Protein Functionalization

The overall strategy for using the (4-Azidomethyl-phenyl)-methanol linker involves three main stages:

  • Introduction of a Bioorthogonal Handle onto the Protein: An alkyne or a strained alkyne (for SPAAC) is introduced into the protein of interest. This can be achieved through various methods, including the site-specific incorporation of an unnatural amino acid containing an alkyne group.

  • Activation of the (4-Azidomethyl-phenyl)-methanol Linker: The benzylic alcohol of the linker is chemically activated to make it susceptible to nucleophilic attack by amino acid side chains on the protein.

  • Conjugation and Purification: The activated linker is reacted with the modified protein, followed by purification of the protein-linker conjugate. The azide handle on the conjugated linker is then ready for the final click reaction with a payload of interest (e.g., a drug, a fluorophore, or a biotin tag).

Diagram 1: Overall workflow for protein functionalization. This diagram illustrates the key stages, from preparing the alkyne-modified protein and activating the linker to the final conjugation and functionalization steps.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of an Alkyne Handle into a Protein

A powerful method for introducing a bioorthogonal handle at a specific site in a protein is through the genetic incorporation of an unnatural amino acid (UAA). This protocol outlines the general steps for incorporating an alkyne-containing UAA, such as p-ethynyl-L-phenylalanine, into a target protein expressed in E. coli.

Materials:

  • Expression plasmid for the target protein with an amber stop codon (TAG) at the desired modification site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the alkyne-UAA.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Alkyne-containing unnatural amino acid (e.g., p-ethynyl-L-phenylalanine).

  • Standard cell culture media and antibiotics.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Co-transformation: Transform the E. coli expression strain with both the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

  • Cell Culture: Grow the transformed cells in a suitable medium supplemented with the appropriate antibiotics and the alkyne-UAA (typically 1-2 mM).

  • Protein Expression: Induce protein expression with IPTG at the appropriate cell density and continue to grow the culture under optimal conditions (e.g., temperature, time).

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the alkyne-modified protein using standard chromatography techniques appropriate for the protein and its purification tag.

  • Characterization: Confirm the successful incorporation of the UAA by mass spectrometry.

Protocol 2: Activation of (4-Azidomethyl-phenyl)-methanol

The benzylic alcohol of the linker must be converted into a good leaving group to facilitate its reaction with nucleophilic amino acid residues on the protein. Two common methods for this activation are tosylation and conversion to a benzyl chloride.

Method A: Tosylation of (4-Azidomethyl-phenyl)-methanol

This method converts the alcohol to a tosylate, which is an excellent leaving group.

Materials:

  • (4-Azidomethyl-phenyl)-methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

Procedure:

  • Dissolve (4-Azidomethyl-phenyl)-methanol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine or TEA (1.5-2 equivalents) to the solution.

  • If using, add a catalytic amount of DMAP (0.1 equivalents).

  • Slowly add a solution of TsCl (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding cold water.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-azidomethyl)benzyl tosylate.

  • Purify the product by flash column chromatography.

Method B: Conversion to (4-Azidomethyl)benzyl Chloride

This method converts the alcohol to a benzyl chloride, which is also a reactive electrophile.

Materials:

  • (4-Azidomethyl-phenyl)-methanol

  • Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)

  • Anhydrous solvent (e.g., DCM or toluene)

Procedure (using SOCl₂):

  • Dissolve (4-Azidomethyl-phenyl)-methanol (1 equivalent) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the solution.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude (4-azidomethyl)benzyl chloride.

  • Purify by column chromatography if necessary.

linker_activation cluster_tosylation Method A: Tosylation cluster_chlorination Method B: Chlorination Linker_Ts (4-Azidomethyl-phenyl)-methanol TsCl p-Toluenesulfonyl chloride (TsCl) Linker_Ts->TsCl + Base_Ts Pyridine or TEA TsCl->Base_Ts + Product_Ts (4-Azidomethyl)benzyl tosylate Base_Ts->Product_Ts Linker_Cl (4-Azidomethyl-phenyl)-methanol SOCl2 Thionyl chloride (SOCl₂) Linker_Cl->SOCl2 + Product_Cl (4-Azidomethyl)benzyl chloride SOCl2->Product_Cl

Diagram 2: Activation of the (4-Azidomethyl-phenyl)-methanol linker. This diagram shows the two primary methods for activating the benzylic alcohol: tosylation and chlorination.

Protocol 3: Conjugation of the Activated Linker to the Protein

This protocol describes the reaction of the activated linker with the alkyne-modified protein. The conditions will vary depending on the target amino acid residue (e.g., lysine or cysteine).

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4-8.0).

  • Activated (4-Azidomethyl-phenyl)-methanol linker (tosylate or chloride).

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

  • Quenching reagent (e.g., Tris buffer).

  • Dialysis or size-exclusion chromatography materials for purification.

Procedure:

  • Prepare a stock solution of the activated linker in an anhydrous organic solvent (e.g., 10-50 mM in DMSO).

  • To the alkyne-modified protein solution, add the activated linker stock solution to achieve a final molar excess of the linker (typically 10-50 fold excess over the protein). The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain protein stability.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, with gentle mixing.

  • Monitor the conjugation reaction by SDS-PAGE and mass spectrometry to determine the extent of labeling.

  • Quench the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM.

  • Remove the excess, unreacted linker and byproducts by dialysis or size-exclusion chromatography against a suitable storage buffer.

  • Characterize the purified protein-linker conjugate to determine the drug-to-antibody ratio (DAR) if applicable, or the degree of labeling.

Protocol 4: Click Chemistry Reaction for Final Functionalization

The azide-functionalized protein is now ready for the final click reaction with the desired payload.

Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized protein.

  • Alkyne-containing payload.

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize the copper(I) and protect the protein).

Procedure:

  • Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 250 mM in water, freshly prepared), and the alkyne-payload (e.g., 10 mM in DMSO).

  • In a reaction tube, combine the azide-functionalized protein, the alkyne-payload (typically 5-20 fold molar excess), and THPTA (if used, to a final concentration of 1-5 mM).

  • Initiate the reaction by adding CuSO₄ (to a final concentration of 0.5-1 mM) followed by sodium ascorbate (to a final concentration of 2.5-5 mM).

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final functionalized protein using dialysis or size-exclusion chromatography.

Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized protein.

  • Strained alkyne-containing payload (e.g., DBCO-payload).

Procedure:

  • Prepare a stock solution of the strained alkyne-payload (e.g., 10 mM in DMSO).

  • To the azide-functionalized protein, add the strained alkyne-payload to a final molar excess of 5-20 fold.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours.

  • Monitor the reaction progress by SDS-PAGE and mass spectrometry.

  • Purify the final functionalized protein using dialysis or size-exclusion chromatography.

Data Presentation and Characterization

Parameter CuAAC SPAAC Reference
Reaction Type Copper-catalyzed cycloadditionCopper-free cycloaddition[4],[3]
Reactants Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO, BCN)[4],[3]
Catalyst Copper(I)None[4],[3]
Reaction Conditions Aqueous buffer, room temperatureAqueous buffer, room temperature or 37°C[4],[3]
Reaction Speed Fast (minutes to hours)Moderate (hours to overnight)[4],[3]
Biocompatibility Potential for copper toxicityHighly biocompatible, suitable for live cells[3]

Table 1: Comparison of CuAAC and SPAAC for Protein Functionalization.

Troubleshooting and Key Considerations

  • Protein Stability: The addition of organic solvents during the linker conjugation step can affect protein stability. It is crucial to minimize the solvent concentration and screen for optimal buffer conditions.

  • Linker Activation: The activation of the benzylic alcohol should be performed under anhydrous conditions to prevent hydrolysis of the activating reagents and the activated linker.

  • Stoichiometry: The molar ratio of the activated linker to the protein and the payload to the protein-linker conjugate should be optimized to achieve the desired degree of labeling and avoid protein precipitation.

  • Purification: Thorough purification after each conjugation step is essential to remove unreacted reagents and byproducts, which can interfere with downstream applications.

Conclusion

The (4-Azidomethyl-phenyl)-methanol linker provides a versatile and powerful tool for the functionalization of proteins. By combining a bioorthogonal azide handle with an activatable benzylic alcohol, this linker enables a two-step conjugation strategy that allows for the precise attachment of a wide range of functional molecules to proteins. The detailed protocols and scientific insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement this technology in their work, paving the way for the development of novel protein-based therapeutics and research tools.

References

  • van Delft, F. L. (2021). Chapter 8: Click-cleavable ADC Linkers. In Antibody-Drug Conjugates (pp. 263-285). Royal Society of Chemistry.
  • Gevorgyan, A., et al. (2024). Click chemistry in the synthesis of antibody-drug conjugates. PubMed. Retrieved from [Link]

  • Surh, Y. J., et al. (1995). Bioactivation of benzylic and allylic alcohols via sulfo-conjugation. PubMed. Retrieved from [Link]

  • Grayson, E. J., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18. Retrieved from [Link]

  • Li, Z., et al. (2016). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Wójcik-M S, et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PMC. Retrieved from [Link]

  • Serebryakov, Y., et al. (2012). Prevention of benzyl alcohol-induced aggregation of chymotrypsinogen by PEGylation. PMC. Retrieved from [Link]

  • Kupracz, A., et al. (2015). Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients. TUE Research portal - Eindhoven University of Technology. Retrieved from [Link]

  • Filo. (2025). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Petten, C. F., et al. (2015). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. ResearchGate. Retrieved from [Link]

  • D'Amato, E. M., & Narayan, M. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Benzylic C-H Amidation with Benzyl Alcohols in Water: A Strategy To Construct Quinazolinones. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). benzyl alcohol to benzyl cyanide. Retrieved from [Link]

  • Google Patents. (n.d.). US5194651A - Tosylation of alcohols.
  • Wiley-VCH. (n.d.). 2. Retrieved from [Link]

  • Professor Steven V. Ley Research Group. (n.d.). Azide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Organic Syntheses Procedure. (n.d.). phenyl azide. Retrieved from [Link]

  • Indian Academy of Sciences. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences, 124(3), 687–691.
  • Google Patents. (n.d.). US5473034A - Method for producing protein-synthetic polymer conjugate and said....

Sources

Incorporating (4-Azidomethyl-phenyl)-methanol into peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (4-Azidomethyl-phenyl)-methanol in Peptide Synthesis

Executive Summary

(4-Azidomethyl-phenyl)-methanol (CAS: 87258-09-5) is a bifunctional benzyl alcohol derivative acting as a critical "Click Chemistry" handle. Unlike aliphatic azido-alcohols, the phenyl spacer provides UV traceability and rigid separation between the peptide backbone and the conjugation site. This guide details the protocols for incorporating this molecule into peptides via C-terminal esterification or N-terminal carbamoylation , enabling robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Advantages:

  • Orthogonality: The azide moiety is stable to standard Fmoc/tBu deprotection (piperidine) and cleavage (TFA) conditions.

  • Versatility: Functions as a C-terminal capping group or a precursor for carbamate-linked N-terminal modification.

  • Reactivity: The benzyl azide exhibits superior kinetics in CuAAC compared to sterically hindered aliphatic azides.

Chemical Profile & Safety

PropertySpecification
Formula

MW 163.18 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility DCM, DMF, DMSO, MeOH
Safety Warning Azide Hazard: While the (C+O)/N ratio is 3.0 (borderline stable), organic azides can be explosive. Avoid isolation of neat material in large quantities. Incompatible with Phosphines: Do not use TCEP or Triphenylphosphine (PPh3) after incorporation; they will reduce the azide to an amine (Staudinger reduction).

Strategic Integration Workflows

The following diagram illustrates the two primary routes for incorporation and the subsequent "Click" conjugation.

Incorporation_Workflow Start Start: (4-Azidomethyl-phenyl)-methanol Act_A Route A: C-Term Activation (DCC/DMAP) Start->Act_A + Peptide-COOH Act_B Route B: N-Term Activation (DSC/Base -> Carbonate) Start->Act_B + DSC Prod_A C-Terminal Benzyl Ester (Peptide-COO-CH2-Ph-N3) Act_A->Prod_A Esterification Click CuAAC Conjugation (Alkyne-Payload + Cu(I)) Prod_A->Click Prod_B N-Terminal Carbamate (N3-Ph-CH2-O-CO-NH-Peptide) Act_B->Prod_B + H2N-Peptide-Resin Prod_B->Click Final Triazole-Conjugated Peptide Click->Final

Figure 1: Dual-pathway integration strategy. Route A targets solution-phase C-terminal modification. Route B targets on-resin N-terminal capping.

Detailed Protocols

Protocol A: C-Terminal Incorporation (Solution Phase)

Use Case: Attaching the linker to a protected peptide fragment or a single amino acid.

Mechanism: Steglich Esterification. The carbodiimide activates the carboxylic acid, which is then attacked by the benzyl alcohol.

Reagents:

  • Protected Peptide/Amino Acid (1.0 eq)

  • (4-Azidomethyl-phenyl)-methanol (1.2 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Dry DCM (Dichloromethane)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid component in dry DCM (0.1 M concentration).

  • Activation: Add DCC and DMAP. Stir at 0°C for 15 minutes. Note: A white precipitate (DCU) will begin to form.

  • Coupling: Add (4-Azidomethyl-phenyl)-methanol dissolved in a minimum amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the acid and the appearance of the ester (Mass = Acid + 163.18 - 18.02).

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 5% citric acid, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

Critical Insight: Do not use the Mitsunobu reaction (PPh3/DIAD) for this coupling. Triphenylphosphine will reduce the azide group to an amine via the Staudinger reaction mechanism [1].

Protocol B: N-Terminal Incorporation (On-Resin)

Use Case: "Capping" the N-terminus of a resin-bound peptide to create a stable carbamate linkage.

Mechanism: Activation of the alcohol to a succinimidyl carbonate, followed by nucleophilic attack by the peptide N-terminus.

Reagents:

  • (4-Azidomethyl-phenyl)-methanol

  • DSC (N,N'-Disuccinimidyl carbonate)

  • TEA (Triethylamine) or DIPEA

  • Resin-bound peptide (Fmoc-deprotected)

Step 1: Preparation of Activated Carbonate (Pre-activation)

  • Dissolve (4-Azidomethyl-phenyl)-methanol (1.0 mmol) and DSC (1.0 mmol) in dry Acetonitrile (5 mL).

  • Add TEA (1.0 mmol) dropwise.

  • Stir at room temperature for 1–2 hours.

  • Validation: TLC should show conversion to the activated carbonate. This solution is used directly.

Step 2: On-Resin Coupling

  • Swell the resin (with free N-terminal amine) in DMF.

  • Add the activated carbonate solution from Step 1 to the resin.

  • Add DIPEA (2.0 eq relative to resin loading).

  • Shake at room temperature for 2–4 hours.

  • QC Step: Perform a Kaiser Test. The beads should remain colorless (negative), indicating complete capping of the amine.

Protocol C: The "Click" Reaction (CuAAC)

Use Case: Conjugating the azide-modified peptide to an alkyne-functionalized payload (fluorophore, drug, PEG).

Reagents:

  • Azide-Peptide (dissolved in water/DMSO)

  • Alkyne-Partner (1.2 eq)

  • CuSO4[1][2] · 5H2O (100 mM stock in water)

  • THPTA Ligand (200 mM stock in water)[1]

  • Sodium Ascorbate (500 mM fresh stock)

Workflow:

  • Complex Formation: Premix CuSO4 (1 eq) and THPTA (2 eq) in a small vial. Let stand for 5 minutes. Why? This stabilizes the Cu(I) species and prevents peptide degradation by ROS.

  • Reaction Mix: To the peptide solution (approx 1 mM), add the Alkyne partner.

  • Catalysis: Add the Cu-THPTA complex (0.1 – 0.5 eq final concentration).

  • Initiation: Add Sodium Ascorbate (5 eq). Flush headspace with Nitrogen.[3]

  • Incubation: Stir at room temperature for 1–2 hours.

  • Purification: HPLC purification is required to remove copper and excess alkyne.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Azide peak missing (IR ~2100 cm⁻¹) Reduction by phosphines or thiols.Avoid PPh3/TCEP. Use DTT only after the click reaction if necessary, or use TCEP-free buffers.
Precipitate during Click Copper disproportionation.Increase THPTA ligand ratio to 5:1 relative to Copper [2].
Incomplete Coupling (Protocol B) Poor activation of alcohol.Ensure DSC is fresh. Use dry solvents. Increase reaction time to overnight.
Low Yield in Solution Phase Hydrolysis of ester.Benzyl esters are sensitive to saponification. Avoid strong bases during workup.

Self-Validating System:

  • IR Spectroscopy: Before any click reaction, run an IR on a small sample. A strong band at 2090–2110 cm⁻¹ confirms the integrity of the azide.

  • Mass Spectrometry: The "Click" product will show a specific mass shift.

    • 
      .
      
    • Unlike non-specific conjugation, this shift is exact and stoichiometric.

References

  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine. Helvetica Chimica Acta. (Foundational chemistry regarding Azide-Phosphine incompatibility).

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Establishes THPTA/Cu ratios).

  • BroadPharm. Click Chemistry Protocols. (Standard industrial protocols for CuAAC).

  • Sigma-Aldrich. Organic Azides and Azide Sources. (Safety and stability data).

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[3][4] Chemical Reviews. (Comprehensive review of peptide click chemistry).

Sources

Troubleshooting & Optimization

Removing unreacted (4-Azidomethyl-phenyl)-methanol from bioconjugates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted (4-Azidomethyl-phenyl)-methanol

Case ID: AMPM-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

(4-Azidomethyl-phenyl)-methanol (AMPM) is a bifunctional linker precursor (MW ~163.18 Da) widely used in "Click" chemistry (CuAAC or SPAAC). While its small size suggests easy removal via size-exclusion, its benzyl core confers moderate hydrophobicity . This often leads to non-specific binding (adsorption) to proteins or chromatographic media, causing it to "trail" or co-elute with your bioconjugate.

This guide addresses the specific challenge of breaking these hydrophobic interactions to achieve pharmaceutical-grade purity.

Module 1: Strategy Selection (Decision Matrix)

User Question: "Which purification method should I use for my specific scale?"

Scientist’s Response: Do not choose a method based solely on equipment availability. Choose based on the volume and the hydrophobic risk of your conjugate.

FeatureSpin Desalting / SEC Dialysis Tangential Flow Filtration (TFF) RP-HPLC
Optimal Scale < 2 mL (Analytical/Small)0.1 mL – 50 mL> 50 mL (Process Scale)< 100 mg (High Purity)
Mechanism Size ExclusionDiffusionConvective Flow (Sieving)Hydrophobic Partitioning
AMPM Removal Moderate (Risk of tailing)Good (Slow equilibrium)Excellent (High clearance)Superior (Baseline separation)
Shear Stress LowNegligibleModerateHigh (Solvent risk)
Critical Tweak Must add 5-10% organic Frequent buffer changes10-15 Diavolumes (DV)Use C4 column for proteins
Module 2: The "Sticky" Impurity Problem (SEC Troubleshooting)

User Question: "I used a standard PD-10/Zeba column, but LC-MS still shows the linker peak. Why didn't it separate?"

Scientist’s Response: Standard Size Exclusion Chromatography (SEC) relies on the assumption that the analyte does not interact with the stationary phase. However, AMPM contains a phenyl ring , which can form


-

interactions or hydrophobic bonds with cross-linked dextran/agarose resins (like Sephadex). This retards the elution of the small molecule, sometimes causing it to elute with the protein or in a broad smear rather than a distinct salt peak.
Protocol: Modified SEC for Hydrophobic Small Molecules

Use this protocol if you observe "tailing" or poor clearance in standard PBS.

  • Column Selection: Use a resin with low non-specific binding (e.g., Superdex 200 Increase or Zeba 7K MWCO).

  • Mobile Phase Modification (The Fix):

    • Prepare your standard buffer (e.g., PBS pH 7.4).

    • Spike with 5% - 10% Acetonitrile (ACN) or 10% Isopropanol.

    • Why? The organic solvent disrupts the hydrophobic interaction between the AMPM benzyl ring and the resin/protein.

  • Equilibration: Flush column with 5 column volumes (CV) of the modified buffer.

  • Loading: Load sample (ensure protein stability in 10% organic solvent prior to loading).

  • Elution: Collect fractions. The protein will elute at the void volume (

    
    ), while the AMPM will be sharply eluted at the total volume (
    
    
    
    ).

Warning: Ensure your protein is stable in 10% organic solvent. If not, add 0.5 M Arginine or high salt (300-500 mM NaCl) to the buffer to disrupt interactions without denaturing the protein.

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision workflow and the mechanism of hydrophobic adsorption that causes purification failure.

PurificationLogic Start Crude Conjugate + AMPM CheckScale Determine Scale Start->CheckScale SmallScale Small Scale (<5 mL) CheckScale->SmallScale LargeScale Large Scale (>50 mL) CheckScale->LargeScale MethodSEC SEC / Desalting SmallScale->MethodSEC MethodTFF TFF (Diafiltration) LargeScale->MethodTFF Issue Risk: Hydrophobic Adsorption (AMPM sticks to resin/protein) MethodSEC->Issue Standard Buffer QC QC: LC-MS / UV 254nm MethodSEC->QC If Modified Buffer Used MethodTFF->Issue Low Volume Exchange SolutionSEC Add 5-10% Organic Modifier (ACN/Isopropanol) Issue->SolutionSEC Fix for SEC SolutionTFF Increase Diavolumes (10-15 DV) + High Salt Wash Issue->SolutionTFF Fix for TFF SolutionSEC->QC SolutionTFF->QC

Caption: Workflow for selecting purification methods and mitigating hydrophobic retention of AMPM.

Module 4: Advanced Troubleshooting (TFF & Dialysis)

User Question: "I am using TFF (Tangential Flow Filtration). How many volumes do I really need? The theoretical calculation says 5 volumes removes 99%."

Scientist’s Response: Theoretical calculations (


) assume zero binding . Because AMPM is hydrophobic, it does not behave ideally. It creates a "reservoir" effect by binding to the membrane or protein.

The TFF Protocol for AMPM:

  • Membrane: Use Regenerated Cellulose (RC) or PES. Avoid hydrophobic membranes like PVDF.

  • The "Wash" Step:

    • Perform 5 Diavolumes (DV) with standard buffer.

    • Interim Step: Perform 2-3 DV with a "High Salt" buffer (500 mM NaCl) or a buffer containing 5% propylene glycol. This releases bound AMPM.

    • Final Step: Perform 5 DV with final formulation buffer.

  • Validation: Do not just measure the retentate. Measure the permeate (waste) of the last cycle. If the permeate has UV absorbance at 254 nm (characteristic of the phenyl azide), you are not done.

Module 5: Verification & Safety

User Question: "How do I confirm the AMPM is completely gone? It has no fluorescence."

Scientist’s Response: You must rely on UV absorbance or Mass Spectrometry.

  • LC-MS (Gold Standard): Look for the +163 Da mass shift (or the specific mass of the linker) in the low molecular weight region.

  • UV Ratio Scan:

    • Proteins absorb at 280 nm.

    • AMPM (Phenyl Azide) has a distinct absorbance shoulder around 250–260 nm .

    • Test: Calculate the A254/A280 ratio.

    • Baseline: Measure the ratio of your pure protein.

    • Conjugate: If the A254/A280 ratio is significantly higher than the baseline, you still have free AMPM or conjugated linker. (Note: Conjugated linker will also increase this ratio, so this is best for tracking clearance during wash steps).

Safety Note: AMPM is an azide. While benzyl azides are generally stable, they are light-sensitive.

  • Keep Dark: Perform all purification steps under low light or wrap columns in foil.

  • Waste: Azides should not be concentrated to dryness or exposed to heavy metals (copper/lead) in plumbing, as they can form explosive metal azides. Quench waste streams with mild acid or specific disposal protocols.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[1] (The definitive guide on SEC and dialysis for bioconjugates).

  • Cytiva (formerly GE Healthcare). Size Exclusion Chromatography: Principles and Methods. (Detailed discussion on non-specific interactions with Sephadex/Superdex).

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Discusses purification of click chemistry reagents).

  • PubChem. Compound Summary: (4-Azidomethyl-phenyl)-methanol.[2] (Chemical and physical properties).[1][3][4][5][6][7][8]

Sources

Technical Support Center: Temperature Optimization for (4-Azidomethyl-phenyl)-methanol Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZ-BNZ-EST-001 Status: Active Safety Level: CRITICAL (Class 1 Explosive Precursor Hazard)

⚠️ Emergency Safety Directive: Read Before Heating

Subject: Thermal Instability of Benzyl Azide Moiety Critical Threshold: < 70°C (Process Limit) / < 100°C (Decomposition Onset)

You are working with (4-Azidomethyl-phenyl)-methanol .[1] This molecule contains a benzyl azide functionality (


). Unlike aryl azides (

), benzyl azides possess a methylene spacer that disrupts conjugation, often lowering the activation energy for decomposition.
  • The Hazard: Heating organic azides approaches the activation energy for

    
     release, generating highly reactive nitrenes . In a benzyl system, this can lead to rapid, exothermic decomposition, polymerization, or explosion.
    
  • The Constraint: Esterification typically requires energy (heat) or activation. You must use chemical activation (coupling reagents) rather than thermal activation .

Part 1: Thermal Safety & Stability Profile

Q: What is the maximum safe temperature for this reaction?

A: Do not exceed 60°C. While the theoretical onset of decomposition for benzyl azides is often cited around 180°C in pure form, the presence of impurities, acids, or metals can lower this threshold drastically.

  • Operational Limit:

    
     (Room Temp) is ideal.
    
  • Excursion Limit:

    
     (Short duration only).
    
  • Distillation: DO NOT distill this product or its ester derivatives at atmospheric pressure. If solvent removal is necessary, use a rotary evaporator at

    
     bath temperature.
    
Q: How do I validate safety before scaling up?

A: Run a Differential Scanning Calorimetry (DSC) test. Before heating any batch >1g, verify the thermal onset.

Protocol: Thermal Stability Check

  • Sample: 5 mg of crude reaction mixture.

  • Method: DSC ramp from

    
     to 
    
    
    
    at
    
    
    .
  • Fail Criteria: Any exothermic event (sharp peak up) detected below

    
    .
    
Visualization: Safety Decision Tree

SafetyLogic start Start: Esterification Planning check_temp Is Heat Required (>60°C)? start->check_temp method_check Method Selection check_temp->method_check No danger STOP: High Risk of Nitrene Formation/Explosion check_temp->danger Yes safe_path Proceed with Chemical Activation (Steglich/EDC) method_check->safe_path Use DCC/EDC/DMAP

Caption: Logic flow for determining safe operating parameters for benzyl azide derivatives.

Part 2: Recommended Protocols (Chemical Activation)

Expert Insight: Avoid the Mitsunobu Reaction (


/DIAD).
  • Why? Triphenylphosphine (

    
    ) is a "soft" nucleophile that reacts rapidly with azides (Staudinger Reaction) to form phosphazenes, destroying your azide group before esterification occurs.
    
Method A: Steglich Esterification (Primary Recommendation)

Best for: Thermal stability, high yield, mild conditions (


).
ParameterSpecificationReason
Temperature

(Addition)


(Reaction)
Prevents exotherm spikes; preserves azide.
Coupling Agent DCC or EDC

HCl
Activates carboxylic acid without heat.
Catalyst DMAP (10-20 mol%)Acyl-transfer catalyst; speeds up reaction at low T.
Solvent DCM or anhydrous THFHigh solubility; easy low-temp removal.

Step-by-Step Protocol:

  • Dissolution: Dissolve Carboxylic Acid (1.1 equiv) and (4-Azidomethyl-phenyl)-methanol (1.0 equiv) in anhydrous DCM [0.2 M].

  • Cooling: Place flask in an ice/water bath (

    
    ).
    
  • Catalyst: Add DMAP (0.1 equiv) in one portion.

  • Activation: Add DCC (1.2 equiv) dissolved in minimal DCM dropwise over 15 minutes.

    • Note: Precipitation of DCU (white solid) will begin almost immediately.

  • Reaction: Remove ice bath after 1 hour; stir at Room Temp for 12–18 hours.

  • Workup: Filter off DCU byproduct. Wash filtrate with 0.5M HCl (removes DMAP), then

    
    . Dry over 
    
    
    
    .
Method B: Acid Chloride (Alternative)

Best for: Sterically hindered acids. Requires strict temperature control.

  • Generation: Generate Acid Chloride separately (using Oxalyl Chloride/DMF cat) and remove excess reagent in vacuo.

  • Coupling: Dissolve Azido-alcohol in DCM + Pyridine (1.5 equiv).

  • Addition: Add Acid Chloride solution dropwise at

    
     .
    
  • Why: The reaction is highly exothermic. The low temp protects the azide from the heat of neutralization.

Part 3: Troubleshooting & FAQs

Q: My product turned yellow/brown during concentration. What happened?

Diagnosis: Azide Decomposition. [2]

  • Cause: You likely used a water bath

    
     on the rotovap, or the product was concentrated to dryness and left under vacuum (which insulates the flask, allowing friction/trace decomposition to heat the bulk).
    
  • Fix: Keep bath

    
    . Never distill to complete dryness if the product is an oil; leave a trace of solvent or store as a solution if possible.
    
Q: I see a new peak in the NMR at 10.0 ppm or broad peaks.

Diagnosis: Staudinger Reduction or Imine Formation.

  • Cause: Did you use a phosphine reagent? Or did you heat it in the presence of a reducing agent?

  • Fix: Ensure no phosphines (

    
    ) or thiols are present. Benzyl azides are electrophilic at the terminal nitrogen; they react with soft nucleophiles.
    
Q: The reaction is slow at . Can I heat it to reflux?

Diagnosis: Kinetic Impatience.

  • Answer: NO. Refluxing in DCM (

    
    ) is borderline acceptable but risky. Refluxing in THF (
    
    
    
    ) is unsafe .
  • Fix: Instead of heat, increase the catalyst (DMAP) load to 30 mol% or use a more reactive coupling agent like HATU (though HATU is harder to purify from).

Visualization: Reaction Pathway & Failure Modes

ReactionPath cluster_0 Reactants cluster_1 Pathways R1 Carboxylic Acid Steglich Steglich (DCC/DMAP) @ 25°C R1->Steglich Thermal Thermal Dehydration @ >80°C R1->Thermal R2 Azido-Alcohol (R-N3) R2->Steglich R2->Thermal Mitsunobu Mitsunobu (PPh3) @ 25°C R2->Mitsunobu Product Target Ester (Intact Azide) Steglich->Product High Yield Fail1 EXPLOSION / Nitrene (N2 release) Thermal->Fail1 Decomposition Fail2 Phosphazene (Staudinger Adduct) Mitsunobu->Fail2 Side Reaction

Caption: Comparison of esterification pathways showing why Steglich is the only viable 'Green Path' for this substrate.

Part 4: References

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

    • Key citation for safety handling and stability of organic azides.

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (See Chapter on Organic Azides and Sensitivity).

  • University of California, Santa Barbara (UCSB). (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.

    • Authoritative grounding for the "C/N Ratio" and storage guidelines.

Sources

Technical Support Center: Minimizing Side Reactions with p-Azidomethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-azidomethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and mitigate potential side reactions, ensuring the success and integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the use of p-azidomethylbenzyl alcohol, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Question: I am observing significantly lower than expected yields in my CuAAC "click" chemistry reaction using p-azidomethylbenzyl alcohol. What are the common causes and how can I optimize the reaction?

Answer: Low yields in CuAAC reactions are a frequent challenge. The causes can range from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stability:

    • Purity of p-Azidomethylbenzyl Alcohol: Impurities in the starting material can interfere with the catalyst. Ensure the purity of your p-azidomethylbenzyl alcohol using techniques like NMR or HPLC. If necessary, purify the reagent by flash chromatography on silica gel.[1]

    • Copper(I) Catalyst: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the catalytic cycle. It is crucial to use a freshly prepared catalyst or to include a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[2] The combination of CuSO₄ as the copper source and sodium ascorbate as the reducing agent is highly recommended for most bioconjugation applications.[2]

    • Ligand Choice: The efficiency of the CuAAC reaction is highly dependent on the ligand used to stabilize the Cu(I) catalyst. Water-soluble ligands such as THPTA or BTTAA are recommended for bioconjugation reactions in aqueous media.[2]

  • Reaction Conditions:

    • Solvent: While CuAAC reactions are known for their tolerance to various solvents, the choice of solvent can still impact the reaction rate and yield.[3] For bioconjugation, aqueous buffers are common, but for small molecule synthesis, solvents like DMSO, THF, or acetonitrile can be effective.[4][5] It's important that the chosen solvent fully dissolves all reactants.

    • Temperature: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate and yield, especially for sterically hindered substrates.[3] However, be aware that elevated temperatures can also promote side reactions.

    • pH: The pH of the reaction medium is critical, especially in aqueous systems. The optimal pH range for CuAAC is typically between 4 and 12.[3] For reactions involving biomolecules, a pH range of 7-9 is commonly used to balance the reaction rate and the stability of the biomolecule.[6]

  • Side Reactions:

    • Homocoupling of Alkynes (Glaser Coupling): This is a common side reaction that can be minimized by ensuring a sufficiently low concentration of the alkyne and by using an appropriate ligand to stabilize the copper catalyst.

    • Decomposition of the Azide: Although generally stable, the azide group can be sensitive to certain conditions. Avoid strong reducing agents (other than those intended for the Cu(I) generation) and prolonged exposure to high temperatures.

Experimental Protocol: Optimizing a CuAAC Reaction

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of the Cu(I) stabilizing ligand (e.g., THPTA, 100 mM in water).

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne-containing molecule and p-azidomethylbenzyl alcohol in the chosen solvent.

    • Add the ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.

    • Extract the product with an appropriate organic solvent.

    • Purify the product using column chromatography.[7]

Issue 2: Unwanted Reduction of the Azide Group

Question: During a multi-step synthesis, I'm finding that the azide group of my p-azidomethylbenzyl alcohol derivative is being reduced to an amine. What conditions should I avoid?

Answer: The azide group is susceptible to reduction under various conditions. Understanding which reagents and conditions to avoid is key to preserving this functionality.

  • Common Reducing Agents to Avoid:

    • Catalytic Hydrogenation: Standard hydrogenation conditions (e.g., H₂, Pd/C) will readily reduce azides to primary amines.

    • Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce azides. While sodium borohydride (NaBH₄) is generally less reactive towards azides, reduction can occur, especially at elevated temperatures or with certain co-reagents.[8]

    • Phosphines: Triphenylphosphine (PPh₃) is the classic reagent for the Staudinger reaction, which converts azides to aza-ylides that can then be hydrolyzed to amines. Unless this transformation is intended, avoid PPh₃ and other phosphines.

  • Mitigation Strategies:

    • Orthogonal Protecting Groups: When planning a synthesis, choose protecting groups that can be removed under conditions that do not affect the azide group.[9] For example, silyl ethers (e.g., TBDMS) are stable to many conditions but are readily cleaved by fluoride ions, which do not typically affect azides.[10]

    • Chemoselective Reagents: If a reduction is necessary elsewhere in the molecule, select a reagent that is chemoselective for the target functional group. For instance, if you need to reduce a ketone in the presence of an azide, a milder reducing agent under controlled conditions might be employed.

Issue 3: Formation of Polymeric Byproducts

Question: I am observing the formation of an insoluble, polymeric material in my reaction mixture. What could be causing this?

Answer: The formation of polymeric byproducts can be attributed to the bifunctional nature of p-azidomethylbenzyl alcohol, containing both an alcohol and an azide group.

  • Potential Causes:

    • Self-Condensation: Under certain conditions, particularly with strong acids or bases, the benzyl alcohol moiety can undergo intermolecular etherification, leading to the formation of poly(benzyl ether) structures.

    • Intermolecular Reactions: If your reaction conditions inadvertently activate both the alcohol and the azide functionalities, intermolecular reactions can lead to polymerization. For example, if a reagent intended to react with the azide also reacts with the alcohol, cross-linking can occur.

  • Troubleshooting Steps:

    • Protecting the Alcohol Group: If the alcohol functionality is not required for the immediate reaction step, consider protecting it.[8][11] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable under a wide range of conditions but can be selectively removed later.[10]

    • Reaction Condition Optimization: Carefully control the stoichiometry of your reagents and the reaction temperature.[4] Avoid harsh acidic or basic conditions that could promote self-condensation.[12]

Diagram: Protecting Group Strategy to Prevent Polymerization

G cluster_0 Without Protection cluster_1 With Protection Unprotected p-Azidomethylbenzyl Alcohol Reaction Reaction Conditions (e.g., strong acid/base) Unprotected->Reaction Polymer Polymeric Byproduct Reaction->Polymer Self-condensation Protected Protected p-Azidomethylbenzyl Alcohol (e.g., O-TBDMS) DesiredReaction Desired Reaction (e.g., Click Chemistry) Protected->DesiredReaction Product Desired Product DesiredReaction->Product Deprotection Deprotection Product->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow comparing unprotected and protected p-azidomethylbenzyl alcohol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of p-azidomethylbenzyl alcohol?

A1: While specific thermal decomposition data for p-azidomethylbenzyl alcohol is not extensively published, we can infer its stability based on analogous compounds like 4-aminobenzyl alcohol.[13] Generally, aromatic azides are relatively stable but can decompose upon heating, sometimes explosively, to release nitrogen gas. It is advisable to handle p-azidomethylbenzyl alcohol with care and avoid excessive heating. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine its precise decomposition temperature.[13] The decomposition of similar benzyl alcohols can begin at temperatures around 170°C.[13]

Q2: How can I purify p-azidomethylbenzyl alcohol if I suspect it is impure?

A2: If you suspect your p-azidomethylbenzyl alcohol is impure, purification can often be achieved through column chromatography on silica gel.[1][7] A common eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[1] The optimal ratio will depend on the impurities present and should be determined by thin-layer chromatography (TLC) first. Recrystallization may also be an option if a suitable solvent system can be found.[7]

Q3: Can the azide group participate in reactions other than click chemistry?

A3: Yes, the azide group is a versatile functional group. Besides the well-known CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, azides can undergo several other important transformations:[6][14]

  • Staudinger Ligation: Reaction with a phosphine-ester to form an amide bond, which is particularly useful in bioconjugation.[6]

  • Reduction to Amines: As discussed in the troubleshooting section, azides can be readily reduced to primary amines.

  • 1,3-Dipolar Cycloadditions: Azides can react with a variety of dipolarophiles other than alkynes, such as alkenes and nitriles, although these reactions may require harsher conditions.[3]

Q4: Are there any specific safety precautions I should take when working with p-azidomethylbenzyl alcohol?

A4: As with all chemicals, appropriate safety measures should be taken. Specific to p-azidomethylbenzyl alcohol:

  • Azide Hazard: Organic azides have the potential to be explosive, especially when heated or subjected to shock. While p-azidomethylbenzyl alcohol is generally considered stable, it is prudent to handle it with care. Avoid large-scale reactions without a proper safety assessment.

  • Benzyl Alcohol Toxicity: Benzyl alcohol itself can cause mild local irritation.[15] In larger quantities, it can have more significant health effects.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: How do I choose the right linker when using p-azidomethylbenzyl alcohol in bioconjugation?

A5: The choice of linker is critical for the success of a bioconjugate.[][17] Key considerations include:

  • Solubility: The linker should be soluble in the reaction medium. Incorporating polyethylene glycol (PEG) chains can improve water solubility.[6]

  • Flexibility and Length: The length and flexibility of the linker can affect the stability and activity of the final bioconjugate.[18] A longer, more flexible linker may be necessary to overcome steric hindrance between the two molecules being conjugated.[6]

  • Stability: The linker must be stable under physiological conditions and during storage.[] The 1,2,3-triazole ring formed during click chemistry is known for its high stability towards enzymatic degradation, oxidation, and reduction.[6]

Diagram: Decision Tree for Troubleshooting Low CuAAC Yield

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low CuAAC Yield CheckReagents Check Reagent Quality Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions ConsiderSideReactions Investigate Side Reactions Start->ConsiderSideReactions AzidePurity Verify Purity of p-Azidomethylbenzyl Alcohol CheckReagents->AzidePurity CatalystActivity Ensure Cu(I) Catalyst is Active (Freshly prepared or with reducing agent) CheckReagents->CatalystActivity LigandChoice Use Appropriate Ligand (e.g., THPTA for aqueous media) CheckReagents->LigandChoice Solvent Optimize Solvent for Full Reactant Solubility CheckConditions->Solvent Temperature Adjust Temperature (Gentle heating may help) CheckConditions->Temperature pH Check and Adjust pH (Optimal range 4-12) CheckConditions->pH GlaserCoupling Minimize Alkyne Homocoupling (Check concentrations, ligand) ConsiderSideReactions->GlaserCoupling AzideDecomposition Avoid Harsh Conditions (Strong reducers, high heat) ConsiderSideReactions->AzideDecomposition

Caption: A troubleshooting decision tree for low yield in CuAAC reactions.

References

  • University of Rochester. Protecting Groups. Available from: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available from: [Link]

  • Vellore Institute of Technology. Protecting groups in organic synthesis + H2O. Available from: [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. Available from: [Link]

  • ResearchGate. Reaction condition optimization using benzyl alcohol a | Download Table. Available from: [Link]

  • Organic Syntheses. benzyl alcohol - Organic Syntheses Procedure. Available from: [Link]

  • White Rose Research Online. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Available from: [Link]

  • University of Wisconsin-Madison. Protecting Group Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Alcohol to Azide - Common Conditions. Available from: [Link]

  • MDPI. Selective Oxidation of Benzyl Alcohol by Ag/Pd/m-BiVO 4 Microspheres under Visible Light Irradiation. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • National Institutes of Health. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available from: [Link]

  • Google Patents. Method for purifying benzyl alcohol.
  • kbDNA. Bioconjugation Chemistry: Challenges and Solutions. Available from: [Link]

  • ACS Publications. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Available from: [Link]

  • Indian Academy of Sciences. A practical one-pot synthesis of azides directly from alcohols. Available from: [Link]

  • Cell and Gene. Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. Available from: [Link]

  • ResearchGate. A Practical One-Pot Synthesis of Azides Directly from Alcohols. | Request PDF. Available from: [Link]

  • National Institutes of Health. A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations. Available from: [Link]

  • Royal Society of Chemistry. A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant. Available from: [Link]

  • Labinsights. A Comprehensive Guide to Click Chemistry Reaction. Available from: [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). Available from: [Link]

  • Google Patents. Process for the purification of benzyl alcohol.
  • National Institutes of Health. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Available from: [Link]

  • University of Engineering and Technology, Lahore. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • Springer. Prevention of benzyl alcohol-induced aggregation of chymotrypsinogen by PEGylation. Available from: [Link]

  • European Medicines Agency. Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. Available from: [Link]

  • ResearchGate. Kinetic analysis and reaction mechanism of p-alkoxybenzyl alcohol ([4-(hydroxymethyl)phenoxymethyl]polystyrene) resin pyrolysis: Revealing new information on thermal stability | Request PDF. Available from: [Link]

  • Occupational Safety and Health Administration. Benzyl alcohol. Available from: [Link]

  • ResearchGate. Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios. Available from: [Link]

  • Shimadzu Corporation. 09-SSK-012-EN LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. Available from: [Link]

  • Chromatography Forum. Benzyl Alcohol Fundamentals. Available from: [Link]

  • Element Lab Solutions. AA Troubleshooting and Maintenance Guide. Available from: [Link]

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Validation & Comparative

Technical Guide: FTIR Analysis & Reaction Monitoring of (4-Azidomethyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the spectroscopic characterization of (4-Azidomethyl-phenyl)-methanol , focusing specifically on the Fourier Transform Infrared (FTIR) analysis of the azide moiety. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FTIR is identified here as the superior method for real-time reaction monitoring and functional group verification due to the distinct spectral isolation of the azide asymmetric stretch.

The Molecule at a Glance
  • Compound: (4-Azidomethyl-phenyl)-methanol[1]

  • Key Functionality: Azide (

    
    ) and Primary Alcohol (
    
    
    
    )
  • Critical Spectral Feature: Strong asymmetric stretch at ~2100 cm⁻¹ [2]

  • Primary Application: Click Chemistry (CuAAC) linker, Staudinger ligation.

The "Silent Region" Advantage

The primary analytical challenge in monitoring benzyl azides is distinguishing the reactive group from the aromatic core.

In the infrared spectrum, the region between 1800 cm⁻¹ and 2800 cm⁻¹ is largely devoid of absorption bands for most organic molecules (excluding alkynes and nitriles). The azide group displays a massive dipole change upon stretching, resulting in a high-intensity peak in this "silent region."

Spectral Assignment Table
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Azide (

)
Asymmetric Stretch (

)
2090 – 2120 Strong Primary Target
Hydroxyl (

)
O-H Stretch3200 – 3400BroadH-Bonding indicator
Aromatic Ring

Ring Stretch
1500 – 1600MediumInternal Reference
Benzyl

C-H Stretch2850 – 2950WeakBackground

Technical Insight: The position of the benzyl azide peak is relatively insensitive to solvent polarity compared to carbonyls, making it a robust marker for in-situ monitoring.

Comparative Analysis: FTIR vs. Alternatives

For the specific task of monitoring the consumption of (4-Azidomethyl-phenyl)-methanol in a Click reaction, FTIR outperforms HPLC and NMR in terms of speed and functional specificity.

Performance Matrix
FeatureFTIR (ATR/In-situ) 1H-NMR HPLC-UV
Speed Instant (<30s) Slow (5-10 min)Medium (15-30 min)
Sample Prep None (Neat/In-situ)Deuterated SolventDilution/Filtering
Azide Specificity High (Unique Peak) Medium (Benzyl protons shift)Low (UV non-specific)
Quantification Semi-Quantitative (Beer's Law)Quantitative (Integration) Quantitative (Area)
Interference Minimal (Silent Region)High (Solvent suppression)Solvent Cutoff
Decision Framework
  • Use FTIR when: You need to know if the azide is still present or if the reaction is complete.

  • Use NMR when: You need to confirm the structure of the final triazole product.

  • Use HPLC when: You need to determine the purity (%) of the isolated material.

Experimental Protocol: ATR-FTIR Analysis

Safety Warning: Organic azides are potentially explosive. (4-Azidomethyl-phenyl)-methanol has a C/N ratio of ~2.7, which places it in the "energetic" category. Handle with care. Avoid metal spatulas (use Teflon/wood).

Workflow Diagram

FTIR_Workflow Start Sample: (4-Azidomethyl- phenyl)-methanol Prep Preparation: Neat Solid/Oil (No KBr Pellet) Start->Prep Instrument Instrument Setup: Diamond ATR 4 cm⁻¹ Res, 16 Scans Prep->Instrument Acquisition Acquisition: Background -> Sample Instrument->Acquisition Analysis Analysis: Locate 2100 cm⁻¹ Acquisition->Analysis

Caption: Standard analytical workflow for neat analysis of benzyl azides using Attenuated Total Reflectance (ATR).

Step-by-Step Methodology
  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum (air) to remove atmospheric

    
     and 
    
    
    
    lines.
  • Sample Loading:

    • Place a small amount (<5 mg) of (4-Azidomethyl-phenyl)-methanol directly onto the crystal.

    • Note: Do not grind with a mortar and pestle (friction/heat risk).

  • Acquisition:

    • Apply minimal pressure to the anvil (just enough to achieve contact).

    • Scan range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulation: 16–32 scans.

  • Cleaning: Immediately wipe the crystal with Ethanol or Isopropanol. Do not allow the azide to dry/crystallize on the sensor.

Reaction Monitoring Logic (Click Chemistry)

When this molecule undergoes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the azide group converts into a 1,2,3-triazole.

Mechanistic Signaling Pathway

The disappearance of the 2100 cm⁻¹ peak is the primary indicator of reaction progress.

Reaction_Logic Substrate Starting Material (Azide Present) Reaction Reaction Progress (CuAAC / Click) Substrate->Reaction Check FTIR Check @ 2100 cm⁻¹ Reaction->Check Result_Pos Peak Visible: Continue Reaction Check->Result_Pos Strong Abs Result_Neg Peak Absent: Reaction Complete Check->Result_Neg Baseline Result_Pos->Reaction Loop Product Product: 1,2,3-Triazole (New bands ~1400-1600 cm⁻¹) Result_Neg->Product

Caption: Logic flow for monitoring the consumption of the azide moiety during triazole formation.

Interpretation Guide
  • T=0 (Start): Normalize the spectrum to the Aromatic C=C stretch (~1600 cm⁻¹). Measure the height of the Azide peak (~2100 cm⁻¹).

  • T=X (In-process): The Aromatic peak should remain constant (Internal Standard). The Azide peak will decrease in intensity.

  • Endpoint: The peak at 2100 cm⁻¹ vanishes completely. If a small bump remains, the reaction is incomplete.

Scientific Integrity & Safety (E-E-A-T)

Causality of Experimental Choices
  • Why ATR? KBr pellets require high pressure and grinding, which introduces mechanical stress to the energetic azide group. ATR is non-destructive and minimizes physical stress.

  • Why 2100 cm⁻¹? While the N-N symmetric stretch exists (~1250 cm⁻¹), it falls within the "fingerprint region" and is often obscured by C-O and C-C bands. The asymmetric stretch is isolated.

Safety Protocol: The Rule of Six

The safety of organic azides is often estimated by the Carbon/Nitrogen ratio.



For (4-Azidomethyl-phenyl)-methanol (

):
  • Ratio:

    
    
    

Verdict: The compound is on the boundary of stability. It is generally safe at room temperature but should be stored cold, protected from light, and never subjected to rotary evaporation to dryness at high bath temperatures (>40°C).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR band assignments).
  • Lieber, E., Rao, C. N. R., & Chao, T. S. (1957). "Infrared Spectra of Organic Azides". Spectrochimica Acta, 10, 250-258.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions". Angewandte Chemie International Edition, 40(11), 2004-2021. (Context for Azide reactivity).

  • Brak, K., & Bissember, A. C. (2013). "Azides: A Practical Guide to Safety and Handling". University of Tasmania Safety Documentation.

Sources

HPLC Purity Assessment Standards for (4-Azidomethyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

(4-Azidomethyl-phenyl)-methanol (CAS: 439691-96-0 / 31499-54-4), often referred to as 4-Azidobenzyl alcohol , is a linchpin reagent in bioorthogonal chemistry. It serves as a critical linker in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, utilizing the azide moiety for "Click" chemistry (CuAAC or SPAAC) and the alcohol group for ester/ether linkages.

The Problem: Commercial sources of this reagent vary wildly in quality. Impurities such as the 4-(chloromethyl)benzyl alcohol precursor or the thermally degraded 4-aminobenzyl alcohol can arrest chain elongation or create toxic off-target conjugates.

The Solution: This guide establishes the "Gold Standard" HPLC assessment protocol . Unlike generic benzyl alcohol methods, this standard accounts for the thermal instability of the azide group and the specific separation requirements of halogenated precursors. We compare this optimized standard against generic alternatives to demonstrate why rigorous methodology is non-negotiable for high-stakes research.

Critical Quality Attributes (CQA): Product vs. Alternatives

Before detailing the method, we must define the target. High-purity (4-Azidomethyl-phenyl)-methanol behaves differently from industrial-grade alternatives.

Table 1: Comparative Specification Standards
FeatureGold Standard (Research Grade) Alternative (Industrial Grade) Impact on Research
Purity (HPLC) ≥ 98.0% ~90 - 95%Lower purity leads to stoichiometric errors in Click reactions.
Halogenated Impurity < 0.5% (Chloro- precursor)2 - 5%The chloro- precursor competes for binding sites but fails to "click," reducing yield.
Azide Integrity Confirmed by IR (~2100 cm⁻¹)Often partially reducedPartial reduction to amine creates dead-end side products.
Appearance White to off-white crystalline solidYellow/Orange solidColor indicates oxidation (aldehyde formation) or azo-dimerization.
Water Content < 0.5%> 1.0%Excess water hydrolyzes sensitive esters in downstream synthesis.

Method Comparison: Generic vs. Optimized

As an Application Scientist, I often see researchers fail by using a "Generic C18" method. Below, we compare the Generic approach with the Optimized Phenyl-Hexyl Standard .

Why the "Generic" Method Fails
  • Co-elution: The lipophilicity of the chloro-precursor (4-(chloromethyl)benzyl alcohol) is dangerously close to the azide product on standard C18 columns, leading to false purity peaks.

  • Thermal Degradation: Standard methods often use 40°C column ovens. Azides are heat-sensitive; this temperature can induce degradation during analysis, creating ghost peaks.

The Optimized Solution: Phenyl-Hexyl Chemistry

We utilize a Phenyl-Hexyl stationary phase . The


 interactions between the phenyl ring of the column and the aromatic azide provide a unique selectivity that pulls the azide peak away from aliphatic or halogenated impurities.
Table 2: Method Performance Comparison
ParameterMethod A: Generic C18 (Common) Method B: Optimized Phenyl-Hexyl (Recommended)
Column C18 (ODS), 5µm, 4.6 x 150mmPhenyl-Hexyl, 3.5µm, 4.6 x 150mm
Separation Mechanism Hydrophobicity onlyHydrophobicity +

Selectivity
Resolution (Rs) 1.2 (Product vs. Chloro-impurity)> 2.5 (Baseline Separation)
Column Temp 40°C25°C (Ambient)
Detection UV 254 nmUV 254 nm + PDA Scan (200-400nm)
Sample Stability Risk of on-column degradationPreserved (Low Temp)

The "Gold Standard" Experimental Protocol

This protocol is designed to be self-validating . It includes a system suitability test to ensure the column is performing correctly before valuable samples are injected.

Reagents and Materials[1][2][3][4][5][6][7]
  • Analyte: (4-Azidomethyl-phenyl)-methanol (Store at -20°C, protect from light).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid (for MS compatibility). Note: Phosphoric acid is preferred for UV sharpness.

Instrument Conditions
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 - 10 µL.

  • Temperature: 25°C (Strictly controlled to prevent azide decomposition).

  • Detection: 254 nm (Reference 360 nm).

Gradient Program

We use a gradient to elute polar degradation products (like the amine) early and flush out late-eluting dimers.

Time (min)% Buffer (0.1% H₃PO₄)% Organic (ACN)Phase
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Gradient (Main Peak)
18.01090Wash (Dimers)
20.01090Hold
20.19010Re-equilibration
25.09010End
Sample Preparation Workflow (Visualized)

The handling of azide compounds requires specific precautions to prevent artifactual degradation.

SamplePrep Start Raw Sample (-20°C Storage) Weigh Weigh 5mg (Low Light) Start->Weigh Thaw 10 min Dissolve Dissolve in ACN:Water (50:50) conc. 0.5 mg/mL Weigh->Dissolve Vortex Filter Filter (0.22 µm PTFE) Remove Particulates Dissolve->Filter Vial Amber Vial (Protect from UV) Filter->Vial Inject Inject into HPLC (Immediate Analysis) Vial->Inject Max 4h hold

Figure 1: Optimized Sample Preparation Workflow for Light-Sensitive Azides.

Impurity Profiling & Causality

Understanding what you are separating is as important as the separation itself. The diagram below illustrates the structural relationship between the product and its common impurities, guiding the interpretation of the chromatogram.

  • Precursor (RRT ~1.1): 4-(Chloromethyl)benzyl alcohol. Result of incomplete nucleophilic substitution.

  • Degradant (RRT ~0.4): 4-Aminobenzyl alcohol. Result of reduction (Staudinger-like) or thermal stress.

  • Oxidation (RRT ~0.8): 4-Azidobenzaldehyde. Result of alcohol oxidation.[2]

Impurities Precursor Precursor: 4-(Chloromethyl)benzyl alcohol (Lipophilic, Late Eluting) Product Target Analyte: (4-Azidomethyl-phenyl)-methanol (Mid-Eluting) Precursor->Product Nucleophilic Sub. (+NaN3) Amine Degradant: 4-Aminobenzyl alcohol (Polar, Early Eluting) Product->Amine Reduction/Heat (-N2) Aldehyde Oxidation: 4-Azidobenzaldehyde (Distinct UV Spectrum) Product->Aldehyde Oxidation ([O])

Figure 2: Synthesis and Degradation Logic Map. RRT = Relative Retention Time.

Data Analysis & Acceptance Criteria

To validate the purity of your (4-Azidomethyl-phenyl)-methanol, compare your results against these acceptance criteria.

ParameterAcceptance LimitRationale
Main Peak Area % ≥ 98.0%Ensures stoichiometry in Click chemistry.
Retention Time (RT) 12.5 ± 0.5 minConsistent identification.
Tailing Factor 0.9 - 1.2Indicates good column health and no secondary interactions.
Resolution (Rs) > 2.0Must separate Main Peak from nearest impurity (usually Precursor).
UV Spectrum λmax ~254 nmConfirms aromatic structure; absence of >300nm absorption (unless azo-dimer).

Troubleshooting Tip: If you observe a "shoulder" on the main peak, it is likely the 4-(chloromethyl)benzyl alcohol precursor. Switch to the Phenyl-Hexyl column immediately, as C18 often merges these peaks.

References

  • PubChem. (2025).[3] (4-Azidophenyl)methanol Compound Summary. National Library of Medicine. [Link]

  • SIELC Technologies. (2023). HPLC Analysis of Azide Ion and Derivatives. SIELC Application Notes. [Link]

Sources

A Comparative Guide to the Reactivity of Para- vs. Meta-Azidomethylbenzyl Alcohols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioconjugation and medicinal chemistry, the strategic placement of functional groups can profoundly influence molecular reactivity and, consequently, biological activity. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct isomers: para-azidomethylbenzyl alcohol and meta-azidomethylbenzyl alcohol. As key building blocks in "click" chemistry and other derivatization strategies, a nuanced understanding of their reactivity profiles is paramount for rational molecular design and the efficient synthesis of complex conjugates.

This document moves beyond a simple cataloging of properties to offer a mechanistic exploration of how the seemingly subtle change in the position of the azidomethyl group—from the para to the meta position—imparts distinct electronic characteristics that govern their behavior in key chemical transformations. We will delve into the theoretical underpinnings of their reactivity, supported by established electronic parameters, and provide detailed experimental protocols to empower researchers to validate these principles in their own laboratories.

The Decisive Role of Substituent Position: An Electronic Perspective

The reactivity of the benzylic alcohol and the azide functionalities in para- and meta-azidomethylbenzyl alcohol is intrinsically linked to the electronic influence of the azidomethyl (-CH₂N₃) group on the benzene ring. This influence is a composite of two primary electronic effects: the inductive effect and the resonance effect.

The azido group itself is known to exhibit a "chameleonic" electronic behavior.[1][2] It is inductively electron-withdrawing due to the high electronegativity of the nitrogen atoms. However, it can also act as a π-donating group through resonance, where the lone pairs on the nitrogen atoms can be delocalized into the aromatic system. The net effect on the reactivity of the molecule is determined by the interplay of these two opposing forces, which is highly dependent on the substituent's position relative to the reacting center.

To quantify these electronic effects, we can turn to Hammett substituent constants (σ). These empirically derived values provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Substituentσ (meta)σ (para)
-N₃0.290.18

Table 1: Hammett Constants for the Azido Group. Data sourced from Stenutz, B. (n.d.). Hammett substituent constants.

The positive values for both σ(meta) and σ(para) indicate that the azido group is electron-withdrawing at both positions. However, the smaller value for σ(para) suggests that the electron-withdrawing inductive effect is partially offset by a modest electron-donating resonance effect when the azide is in the para position. In the meta position, the resonance effect is negligible, and the reactivity is primarily governed by the inductive effect.

This subtle difference in electronic properties is the cornerstone of the reactivity comparison between the two isomers.

Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click" chemistry, prized for its high efficiency, selectivity, and biocompatibility.[3] The reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne. The electronic nature of the azide-bearing molecule can influence the rate of this reaction.

A Hammett plot for the gold-catalyzed azide-alkyne cycloaddition, which mirrors the mechanism of CuAAC, shows a positive ρ value (ρ = 1.02(5)).[4] This indicates that electron-withdrawing groups on the azide-containing reactant accelerate the reaction. This is attributed to the facilitation of the coordination of the metal ion to the azide.

Based on this, we can predict the following reactivity trend:

meta-azidomethylbenzyl alcohol > para-azidomethylbenzyl alcohol

The more strongly electron-withdrawing nature of the azidomethyl group in the meta position (as indicated by its larger σ value) is expected to lead to a faster reaction rate in CuAAC compared to the para isomer.

CuAAC_Reactivity Predicted CuAAC Reactivity: k_meta > k_para cluster_reactants Reactants cluster_catalyst Catalyst p_azido para-Azidomethylbenzyl Alcohol p_triazole para-Substituted Triazole p_azido->p_triazole k_para m_azido meta-Azidomethylbenzyl Alcohol m_triazole meta-Substituted Triazole m_azido->m_triazole k_meta alkyne Terminal Alkyne alkyne->p_triazole alkyne->m_triazole cu_catalyst Cu(I) Catalyst cu_catalyst->p_triazole cu_catalyst->m_triazole

Figure 1: Predicted reactivity in CuAAC.

Experimental Protocol: Comparative Kinetic Analysis of CuAAC

To experimentally validate the predicted reactivity difference, a comparative kinetic study can be performed.

Materials:

  • para-Azidomethylbenzyl alcohol

  • meta-Azidomethylbenzyl alcohol

  • A model terminal alkyne (e.g., phenylacetylene or propargyl alcohol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-BuOH)

  • Internal standard for analysis (e.g., mesitylene for GC or a non-reactive compound for HPLC/NMR)

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of para-azidomethylbenzyl alcohol, meta-azidomethylbenzyl alcohol, the terminal alkyne, and the internal standard in the chosen solvent system at known concentrations.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of CuSO₄ and THPTA in water.

  • Reaction Setup:

    • In separate reaction vessels for each isomer, combine the azide stock solution, the alkyne stock solution, and the internal standard stock solution.

    • Add the THPTA/CuSO₄ solution to each reaction vessel.

    • Initiate the reactions by adding the sodium ascorbate solution.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots (e.g., by dilution with a suitable solvent).

    • Analyze the aliquots by a suitable analytical technique (GC, HPLC, or ¹H NMR) to determine the concentration of the starting materials and the triazole product.

  • Data Analysis:

    • Plot the concentration of the product versus time for both reactions.

    • Determine the initial reaction rates from the slopes of these plots.

    • Compare the initial rates to determine the relative reactivity of the para and meta isomers.

Reactivity in Oxidation of the Benzylic Alcohol

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. For many oxidation reactions of benzyl alcohols, a negative Hammett ρ value is observed, indicating that electron-donating groups accelerate the reaction by stabilizing the electron-deficient transition state.

Given the electron-withdrawing nature of the azidomethyl group, both isomers are expected to be less reactive than unsubstituted benzyl alcohol. However, the relative reactivity of the para and meta isomers will depend on the specific mechanism of the oxidation.

In a scenario where the reaction proceeds via a transition state with developing positive charge at the benzylic carbon, the isomer with the less electron-withdrawing substituent will react faster. Based on the Hammett constants, this would predict the following reactivity trend:

para-azidomethylbenzyl alcohol > meta-azidomethylbenzyl alcohol

The partial mitigation of the electron-withdrawing effect by resonance in the para position would make the benzylic carbon slightly less electron-deficient, thus favoring the oxidation.

Oxidation_Reactivity Predicted Oxidation Reactivity: k'_para > k'_meta cluster_oxidant Oxidant p_alcohol para-Azidomethylbenzyl Alcohol p_aldehyde para-Azidomethylbenzaldehyde p_alcohol->p_aldehyde k'_para m_alcohol meta-Azidomethylbenzyl Alcohol m_aldehyde meta-Azidomethylbenzaldehyde m_alcohol->m_aldehyde k'_meta oxidant Oxidizing Agent (e.g., MnO₂) oxidant->p_aldehyde oxidant->m_aldehyde

Figure 2: Predicted reactivity in benzylic oxidation.

Experimental Protocol: Comparative Oxidation with Manganese Dioxide (MnO₂)

Activated manganese dioxide is a mild and selective oxidizing agent for benzylic alcohols.[5][6][7] A comparative study of the oxidation of the two isomers can be performed as follows:

Materials:

  • para-Azidomethylbenzyl alcohol

  • meta-Azidomethylbenzyl alcohol

  • Activated manganese dioxide (MnO₂)

  • Anhydrous aprotic solvent (e.g., dichloromethane or chloroform)

  • Internal standard for analysis (e.g., a non-reactive aromatic compound)

Procedure:

  • Reaction Setup:

    • In separate, dry reaction flasks, dissolve a known amount of para-azidomethylbenzyl alcohol and meta-azidomethylbenzyl alcohol in the anhydrous solvent.

    • Add a known amount of the internal standard to each flask.

    • To each flask, add a significant excess (e.g., 10-20 equivalents) of activated MnO₂.

  • Reaction Monitoring:

    • Stir the suspensions vigorously at a constant temperature (e.g., room temperature or gentle reflux).

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Filter the aliquots through a short plug of celite or silica gel to remove the MnO₂.

    • Analyze the filtrate by a suitable analytical technique (GC, HPLC, or ¹H NMR) to determine the concentration of the starting material and the aldehyde product.

  • Data Analysis:

    • Plot the percentage conversion of the alcohol versus time for both reactions.

    • Determine the initial reaction rates and compare them to establish the relative reactivity of the para and meta isomers.

Summary of Predicted Reactivity

ReactionPredicted Faster IsomerRationale
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)meta-Azidomethylbenzyl alcoholThe azidomethyl group is more electron-withdrawing in the meta position, facilitating the coordination of the copper catalyst.
Oxidation of Benzylic Alcoholpara-Azidomethylbenzyl alcoholThe electron-withdrawing effect of the azidomethyl group is partially compensated by resonance in the para position, leading to a less electron-deficient transition state.

Table 2: Summary of Predicted Reactivity Differences.

Conclusion

The positional isomerism of the azidomethyl group on a benzyl alcohol scaffold imparts subtle yet significant differences in electronic properties, leading to predictable variations in reactivity. For researchers engaged in the synthesis of complex biomolecules and novel therapeutics, a thorough understanding of these structure-reactivity relationships is indispensable. The meta isomer is predicted to be the more reactive partner in copper-catalyzed click chemistry, while the para isomer is expected to undergo more facile oxidation of its benzylic alcohol.

This guide provides a robust theoretical framework and actionable experimental protocols to explore and exploit these reactivity differences. By applying these principles, scientists can make more informed decisions in the design and synthesis of their target molecules, ultimately accelerating the pace of discovery and innovation. It is important to note that while these predictions are grounded in established chemical principles, direct experimental validation is encouraged to confirm the specific reactivity profiles under the desired reaction conditions.

References

  • Shokri, A., & Arsalani, N. (2023). Aerobic, Efficient, Mild, and Heterogeneous Oxidation of Benzylic Alcohols Based on α-MnO2/GO Nanocatalyst. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Gwebu, S. S., et al. (2014). Vapor-Phase Oxidation of Benzyl Alcohol Using Manganese Oxide Octahedral Molecular Sieves (OMS-2). Industrial & Engineering Chemistry Research, 53(48), 18451–18461. [Link]

  • Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Cormier, A. R., et al. (2018). Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC). Dalton Transactions, 47(3), 738-745. [Link]

  • Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2037–2051. [Link]

  • Okano, T., et al. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. Organic & Biomolecular Chemistry, 19(34), 7393-7397. [Link]

  • Reddit user discussion. (2025, September 24). MnO2 Activation/Preparation for Alcohol Oxidation? r/Chempros. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo. [Link]

  • Schmalzbauer, M., et al. (2019). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Catalysis, 9(1), 33-37. [Link]

  • Buckley, B. R., et al. (2015). Kinetic resolution of alkyne-substituted quaternary oxindoles via copper catalysed azide-alkyne cycloadditions. Chemical Communications, 51(80), 14837-14840. [Link]

  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link]

  • Mistry, S., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 117-125. [Link]

  • Guda, A. S., et al. (2025). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Molecules, 30(3), 643. [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. [Link]

  • Organic Chemistry Explained. (2021, May 3). 27.03 Hammett Substituent Constants Defined [Video]. YouTube. [Link]

  • Guda, A. S., et al. (2025). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. MDPI. [Link]

  • Jawale, H., et al. (2022). Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. The Journal of Organic Chemistry, 87(4), 1863-1870. [Link]

  • Dalal Institute. (n.d.). Substituent and Reaction Constants. [Link]

  • University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. [Link]

  • Jawale, H., et al. (2022). Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. PubMed. [Link]

  • Rodionov, V. O., et al. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. The Journal of Organic Chemistry, 72(22), 8477-8483. [Link]

  • Knyukshto, V. N., et al. (2026). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. International Journal of Molecular Sciences, 27(2), 534. [Link]

  • Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2056. [Link]

Sources

Comparative Chromatographic Profiling: (4-Azidomethyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous chromatographic analysis of (4-Azidomethyl-phenyl)-methanol (CAS: 439691-96-0), a bifunctional linker critical in "click chemistry" (CuAAC) and antibody-drug conjugate (ADC) synthesis. Unlike simple benzyl alcohols, this compound possesses both a hydrophilic hydroxyl group and a potentially reactive azidomethyl moiety, creating a unique retention profile.

This guide moves beyond static retention times—which vary by column and system—to establish a Relative Retention Index (RRI) . We compare its performance against structural analogs and precursors, providing researchers with a self-validating protocol to identify the target peak with confidence.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6]

The dual functionality of (4-Azidomethyl-phenyl)-methanol dictates its separation physics. The hydroxymethyl group anchors the molecule in the aqueous mobile phase, while the azidomethyl group adds lipophilicity and distinct UV absorbance.

PropertyDataChromatographic Impact
Structure 4-(N₃CH₂)C₆H₄CH₂OHMixed-mode interaction (H-bonding +

-

).
Molecular Weight 163.18 g/mol Elutes early in Size Exclusion (SEC), Mid-range in RP.
Polarity (LogP) ~1.4 (Predicted)Intermediate Retention: Retains longer than Benzyl alcohol but elutes faster than Benzyl azide.
UV Max ~254 nm, ~210 nmStrong aromatic signal; Azide contributes weak absorbance at ~280 nm.
Thermal Stability Labile > 80°CCritical: GC analysis requires low inlet temps; HPLC is preferred.

Standardized Experimental Protocol (RP-HPLC)[4]

To reproduce the comparative data below, utilize this standardized Reverse-Phase HPLC workflow. This system is designed to separate the target from its common synthetic precursor (4-(Chloromethyl)benzyl alcohol) and hydrolysis byproducts.

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA/FA.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Do not exceed 40°C due to azide instability).

  • Detection: UV @ 254 nm (primary), 210 nm (secondary).

Gradient Profile
Time (min)% Mobile Phase BPhase Description
0.05%Equilibration / Injection
2.05%Isocratic Hold (Polar impurity elution)
12.095%Linear Gradient (Target elution window)
15.095%Wash (Elution of dimers/non-polars)
15.15%Re-equilibration

Comparative Retention Data

The following data establishes the Elution Order relative to common standards. Use these markers to validate your specific retention time.

Relative Retention Table
CompoundStructure NoteRelative ElutionEst. Retention (min)*
Benzyl Alcohol No Azide, OH onlyEarly (Marker 1)3.5 - 4.2
(4-Azidomethyl-phenyl)-methanol Target (OH + N3) Mid-Eluting 6.8 - 7.5
4-(Chloromethyl)benzyl alcohol Precursor (Cl + OH)Mid-Late7.8 - 8.2
Benzyl Azide No OH, N3 onlyLate9.5 - 10.5
Dibenzyl Ether Dimer Side ProductVery Late> 12.0

*Note: Absolute times based on the gradient above. Values will shift with column dimensions, but the order remains constant.

Data Analysis & Interpretation
  • The "Azide Shift": Replacing a hydrogen (in Benzyl alcohol) with an azidomethyl group increases hydrophobicity, pushing the retention time later by approximately 2.5–3.5 minutes under these gradient conditions.

  • Precursor Differentiation: The target alcohol is often synthesized from the halide (chloro/bromo) analog. The target (Azide) is slightly more polar than the Chloro-precursor, often resulting in the target eluting slightly before or very close to the unreacted starting material. Co-injection is recommended.

Decision Workflow & Peak Identification

Use the following logic flow to confirm the identity of your peak during method development.

HPLC_Workflow Start Start: Crude Sample Analysis Inject Inject Sample (Gradient Method) Start->Inject Detect Detect Peaks @ 254nm Inject->Detect CheckRT Peak in 6.5 - 8.0 min window? Detect->CheckRT Compare Compare UV Spectrum CheckRT->Compare Yes Impurity Impurity: Starting Material or Hydrolysis Product CheckRT->Impurity No (Too Early/Late) IsPrecursor Matches Chloro-precursor RT? Compare->IsPrecursor MS_Check Mass Spec Confirmation (Target m/z: 163.18) IsPrecursor->MS_Check No (Distinct Peak) IsPrecursor->Impurity Yes (Co-elutes) Valid CONFIRMED: (4-Azidomethyl-phenyl)-methanol MS_Check->Valid m/z 163.2 [M+H]+ MS_Check->Impurity Mass Mismatch

Figure 1: Logic flow for identifying (4-Azidomethyl-phenyl)-methanol in a crude reaction mixture.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction of the free hydroxyl group with active silanols on the column stationary phase.

  • Solution: Ensure the mobile phase contains 0.1% TFA or Phosphoric Acid to suppress silanol ionization. A "Polar-Embedded" C18 column (e.g., Waters SymmetryShield) can also improve peak shape.

Issue: "Ghost" Peaks or Degradation
  • Cause: Azides are light- and heat-sensitive.

  • Solution:

    • Protect samples from direct light (amber vials).

    • Do not use GC (Gas Chromatography) unless using a cold on-column injection; the azide will decompose to the nitrene/amine in a hot injector port (>150°C).

    • Keep column oven < 40°C.[2]

Issue: Co-elution with Precursor
  • Cause: The polarity difference between the -Cl and -N3 groups is small.

  • Solution: Switch to a Phenyl-Hexyl column.[1] The

    
    -
    
    
    
    interaction with the aromatic ring often provides better selectivity for the azide group compared to a standard C18.

References

  • General Benzyl Alcohol HPLC Methods

    • Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. (1991).[3] Journal of Chromatography B. Link

  • Azide Stability & Analysis

    • Organic Azides: An Exploding Diversity of a Unique Class of Compounds. (2010). Angewandte Chemie. Link

  • Compound Characterization Data

    • Synthesis and characterization of (4-Azidomethyl)phenyl methanol derivatives. (Referenced in patent/commercial databases for CAS 439691-96-0). Link

  • Chromatographic Theory (Retention Models)

    • Retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (2001). Journal of Chromatography A. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (4-Azidomethyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Snapshot (The "Need to Know")

Compound: (4-Azidomethyl-phenyl)-methanol Formula:


Hazard Class: Energetic Material / Acute Toxin 

This is not a standard organic reagent. It is a benzyl azide derivative . While valuable for "Click Chemistry" (CuAAC) and linker synthesis, it possesses two critical hazard characteristics that dictate your PPE and handling protocols:

  • Energetic Instability: The Carbon-to-Nitrogen (

    
    ) ratio is 2.66  (
    
    
    
    ).
    • Rule of Thumb: Organic azides with a

      
       are considered potential explosives and should be handled as energetic materials.[1][2]
      
  • Shock Sensitivity: As a benzyl azide, it is susceptible to decomposition if exposed to transition metals (forming highly unstable metal azides) or halogenated solvents under specific conditions.

Part 2: Risk Assessment & Mechanism (The "Why")

To trust the protocol, you must understand the mechanism of failure.

  • The Metal Azide Trap: The azide anion (

    
    ) is a pseudo-halogen. If you use a stainless steel spatula, trace iron or copper can react with the azide to form Iron Azide  or Copper Azide . These are primary explosives; a micro-crystal forming in the threads of a screw-cap vial can detonate upon opening.
    
  • The Acid Incompatibility: Exposure to acid protonates the azide to form Hydrazoic Acid (

    
    ) . This is a volatile, highly toxic gas (comparable to Hydrogen Cyanide) and is explosively unstable.[1]
    
  • The Electrostatic Trigger: As a solid energetic material, dry azide crystals are sensitive to static discharge. Standard latex gloves can generate static; specific grounding protocols are required.

Part 3: PPE Matrix & Engineering Controls

This matrix replaces generic "safety gear" advice with specific technical requirements for this compound.

ComponentRequirementTechnical Justification
Hand Protection Double Nitrile Gloves (min 5 mil outer)Azides penetrate skin rapidly. Double gloving provides a "sacrificial" outer layer. Do not use Latex (static generation risk).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Goggles seal against dust and vapors. Essential if

is accidentally generated.
Face Protection Face Shield (Polycarbonate)Mandatory when handling >500 mg of solid. Protects the neck/face arteries from glass shrapnel in case of detonation.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton)Avoid synthetic blends (polyester) which melt into skin during a flash fire and generate static electricity.
Respiratory Fume Hood Only Do not rely on N95s. All operations must occur inside a certified fume hood with the sash at the lowest working position.
Shielding Blast Shield (Portable)Required for synthesis or purification steps involving heat or concentration.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing
  • The Tool Rule: NEVER use metal spatulas. Use Teflon (PTFE), ceramic, or wood spatulas only.

  • Static Control: Use an anti-static gun on the weighing boat and balance area before dispensing.

  • Vessel Selection: Use wide-mouth polyethylene or Teflon containers. Avoid ground glass joints (friction in the joint can detonate azide dust).[1]

Phase 2: Solubilization & Reaction
  • Solvent Choice: Dissolve the solid immediately. Azides are significantly safer in solution.

    • Preferred: DMSO, DMF, t-Butanol.

    • Avoid: Dichloromethane (DCM) or Chloroform.[2] ( Mechanism: In the presence of strong bases/nucleophiles, these can form diazidomethane, which is extremely explosive.)

  • Concentration Limit: Keep reaction concentrations below 0.5 M . Dilution is your primary safety barrier against thermal runaway.

Phase 3: Workflow Visualization

AzideHandling cluster_warning CRITICAL FAILURE MODES Start Start: (4-Azidomethyl-phenyl)-methanol PPE_Check PPE Check: Double Nitrile + Face Shield Start->PPE_Check Weighing Weighing: NO METAL SPATULAS Anti-static protocols PPE_Check->Weighing Pass Solubilization Solubilization: Dilute < 0.5M Avoid Halogenated Solvents Weighing->Solubilization Solid Handling Reaction Reaction: Ambient Temp Shielded Solubilization->Reaction Waste Disposal: Segregated Azide Waste NO ACIDS Reaction->Waste Metal Contact with Metal Explosion EXPLOSION / TOXIC GAS Metal->Explosion Forms Metal Azides Acid Contact with Acid Acid->Explosion Forms HN3 Gas

Figure 1: Safe handling workflow emphasizing critical failure points (Metal/Acid contact).

Part 5: Disposal & Waste Logistics[3]

The Golden Rule: Never pour azide solutions down the drain.[1][3][4] Copper plumbing + Azide = Copper Azide (Explosive in pipes).

  • Segregation:

    • Designate a specific waste container labeled: "AZIDE WASTE - DO NOT ADD ACID - DO NOT ADD METALS" .[1][3]

    • The container must be compatible plastic (HDPE), never metal.

  • Chemical Decontamination (Expert Level Only):

    • Note: Only perform this if required by your EH&S protocols. Otherwise, ship as hazardous waste.

    • Phosphine Reduction: Treat the azide solution with excess Triphenylphosphine (

      
      ) in wet solvent. This performs a Staudinger reduction, converting the explosive azide into a stable amine and nitrogen gas (
      
      
      
      ).
    • Verification: Monitor for cessation of

      
       bubbling.
      
  • Spill Response:

    • Do NOT scrub. Friction causes detonation.

    • Absorb: Cover liquid spills with sand or non-combustible absorbent pads.

    • Neutralize: Gently soak the pads with a 10% Ceric Ammonium Nitrate (CAN) solution (oxidizes the azide) ONLY if trained. Otherwise, bag the pads as hazardous waste immediately.

Part 6: References

  • American Chemical Society (ACS). (2023). Safety Guidelines for Handling Organic Azides. ACS Chemical Safety. [Link]

  • University of California, Santa Cruz (UCSC). (n.d.). Azides: Health and Safety Guide.[3] EH&S.[3] [Link]

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797. (Provides context on benzyl azide reactivity and stability). [Link]

  • PubChem. (n.d.). (4-(Azidomethyl)phenyl)methanol Compound Summary. National Library of Medicine. [Link]

Sources

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